Sofosbuvir impurity C
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-MOLXTFABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sofosbuvir impurity C chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Sofosbuvir (B1194449) Impurity C. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities is a critical aspect of quality control, ensuring the safety and efficacy of the final drug product. Sofosbuvir Impurity C is recognized as a significant related substance. It is an enantiomer of Sofosbuvir, specifically a diastereomer at the phosphorus center. Understanding the chemical and physical properties of this impurity is essential for developing robust analytical methods for its detection and quantification.
Chemical Structure and Identification
The chemical structure of this compound is closely related to that of the active pharmaceutical ingredient, Sofosbuvir. The key difference lies in the stereochemistry at the phosphorus atom.
Chemical Structure:
-
IUPAC Name: propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
-
Synonyms: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1]
The relationship between Sofosbuvir and Impurity C can be visualized as a stereochemical inversion at the phosphorus center.
Caption: Relationship between Sofosbuvir and its C impurity.
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of this compound is presented below. It is important to note that much of the available data is computed, with limited experimentally determined values in the public domain.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | PubChem[1] |
| Molecular Weight | 529.45 g/mol | PubChem[1] |
| CAS Number | 1496552-28-3 | PubChem[1] |
| Appearance | Assumed to be a solid, similar to Sofosbuvir (White to off-white crystalline solid). Experimental data for Impurity C is not specified. | Inferred from Sofosbuvir data |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. | |
| Solubility | Solubility data for Sofosbuvir polymorphs in various organic solvents are available, suggesting that Impurity C would have similar solubility profiles. Specific experimental data for Impurity C is lacking. | Inferred from Sofosbuvir data[2][3] |
| pKa | A predicted pKa of 9.39±0.10 is available. Experimental data is not available. | LookChem[4] |
| XLogP3 | 1.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 10 | PubChem (Computed)[1] |
| Rotatable Bond Count | 8 | PubChem (Computed)[1] |
| Exact Mass | 529.16254467 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 529.16254467 g/mol | PubChem (Computed)[1] |
Experimental Protocols
Synthesis of this compound
A generalized workflow for the synthesis is as follows:
Caption: Synthetic workflow for this compound.
Analytical Method for Detection and Quantification
Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the analysis of Sofosbuvir and its impurities. These methods are suitable for the detection and quantification of Impurity C in bulk drug substances and pharmaceutical formulations.
A representative analytical method is summarized below. It is important to note that specific method parameters may need to be optimized for different instruments and sample matrices.
| Parameter | Conditions | Source |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm | [2][5] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) | [2][5] |
| Elution Mode | Isocratic | [2][5] |
| Flow Rate | 1.0 mL/min | [6] |
| Column Temperature | Ambient | [2] |
| Detection | UV at 260 nm | [2][5] |
| Injection Volume | 10 µL | [6] |
| Retention Times | Sofosbuvir: ~3.674 min, "Phosphoryl impurity": ~5.704 min (Note: This may not be Impurity C, but indicates separation of related impurities is achievable). | [2][5] |
Method Validation Parameters (Example):
-
Linearity: For a process-related impurity, linearity was established in the concentration range of 10-30 µg/mL.[2][5]
-
Limit of Detection (LOD): 0.03% (0.12 µg) for a process-related impurity.[2][5]
-
Limit of Quantification (LOQ): 1.50% (0.375 µg) for a process-related impurity.[2][5]
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, MS, IR) specifically for the isolated and purified this compound is limited. The following sections describe the expected spectroscopic behavior based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H-NMR and ¹³C-NMR spectral data with peak assignments for this compound are not available in the searched literature. However, the spectra would be very similar to that of Sofosbuvir, with subtle differences in chemical shifts for the nuclei near the chiral phosphorus center due to the change in its stereochemistry. The most significant differences would be expected for the protons and carbons of the alaninate (B8444949) moiety and the methylene (B1212753) group attached to the 5'-oxygen of the ribose sugar.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 530.1702.
Forced degradation studies of Sofosbuvir have identified several degradation products, and their fragmentation patterns have been studied. While not specific to Impurity C, these studies provide insight into the likely fragmentation pathways. A common fragmentation involves the loss of the phenoxy group and parts of the amino acid ester side chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of Sofosbuvir, showing characteristic absorption bands for the functional groups present, including:
-
N-H stretching: around 3400-3200 cm⁻¹
-
C=O stretching (uracil and ester): around 1750-1650 cm⁻¹
-
P=O stretching: around 1250 cm⁻¹
-
C-O and C-N stretching: in the fingerprint region (1300-1000 cm⁻¹)
Formation and Degradation
This compound can be formed during the synthesis of Sofosbuvir if the stereocontrol at the phosphorus center is not complete. It can also potentially be formed through degradation of Sofosbuvir under certain stress conditions, although it is more commonly considered a process-related impurity.
Forced degradation studies on Sofosbuvir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[3] These conditions can lead to the hydrolysis of the ester or phosphoramidate linkages, potentially leading to various degradation products.
Conclusion
This compound is a critical process-related impurity in the manufacturing of Sofosbuvir, differing from the active ingredient only in the stereochemistry at the phosphorus atom. While its fundamental chemical identity is well-established, there is a notable lack of publicly available, detailed experimental data regarding its specific physicochemical properties and comprehensive spectroscopic characterization. The analytical methods developed for Sofosbuvir are generally capable of separating and quantifying this impurity. Further research to generate and publish detailed experimental data for this compound would be highly beneficial for the pharmaceutical industry in ensuring the quality and safety of this vital antiviral medication.
References
A Comprehensive Technical Guide to the Synthesis and Isolation of Sofosbuvir Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isolation of Sofosbuvir impurity C, a critical aspect of quality control in the manufacturing of the antiviral drug Sofosbuvir. Understanding the formation and separation of this and other related substances is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C virus (HCV) infection.[1][2][3] Its chemical name is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate.[1] As a nucleotide analog, it inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[4][5]
During the synthesis and storage of Sofosbuvir, various impurities can form, including process-related impurities, degradation products, and residual solvents.[5] Regulatory bodies require the identification and quantification of these impurities to ensure the quality, stability, and safety of the drug product.[6]
This compound is a diastereomer of Sofosbuvir.[7] Its chemical identity is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[8]
Synthesis of this compound
The synthesis of Sofosbuvir is a complex process that presents several stereochemical challenges, making the formation of diastereomeric impurities like Impurity C a significant consideration.[14] Impurities can arise as byproducts during the key phosphoramidation step, where the desired (Sp) stereoisomer (Sofosbuvir) and the undesired (Rp) stereoisomer are formed. This compound is one such diastereomer.
A patented method outlines a specific multi-step synthesis designed to produce Sofosbuvir impurities, achieving a purity of over 99%.[15] The general synthetic challenge lies in controlling the stereochemistry at the phosphorus center.
The following diagram illustrates a generalized synthetic pathway that can lead to the formation of Sofosbuvir and its diastereomeric impurity, Impurity C. This process involves the coupling of the protected nucleoside core with a phosphoramidate (B1195095) agent.
Caption: Generalized workflow for the synthesis of Sofosbuvir and Impurity C.
A general method for the synthesis of Sofosbuvir involves the coupling of a protected nucleoside intermediate with a phosphoramidate agent, which can yield a mixture of diastereomers.[3]
-
Preparation of Intermediate: Start with a suitably protected (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside.
-
Coupling Reaction: Dissolve the protected nucleoside (e.g., 20.0 g) in a suitable solvent like dichloromethane (B109758) (150 g).[3]
-
Cool the solution to 0°C.
-
Add the phosphoramidate agent (e.g., Phenyl(isopropoxy-L-alaninyl) phosphorochloridate).
-
Introduce a catalyst or coupling agent, such as a Lewis acid (e.g., aluminum trichloride, 3.1 g) or a Grignard reagent.[3]
-
Allow the reaction to proceed at a controlled temperature (e.g., 20°C), monitoring the formation of the product by HPLC.[3] This step produces a diastereomeric mixture containing both Sofosbuvir and this compound.
-
Quenching: Once the reaction is complete, quench it by adding an aqueous solution, such as 10% dilute hydrochloric acid.[3]
-
Extraction: Extract the product using a solvent like ethyl acetate.[3]
-
Purification: The resulting crude product, a mixture of diastereomers, must be purified to isolate the desired Sofosbuvir.
Generation of Impurities via Forced Degradation
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][16] Sofosbuvir is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis as per ICH guidelines.[1][17] Significant degradation is observed under acidic, basic, and oxidative conditions, while the drug is relatively stable to thermal and photolytic stress.[1][16]
The following protocols are used to intentionally degrade Sofosbuvir to generate and study its impurities.[1]
-
Acid Degradation:
-
Base Degradation:
-
Oxidative Degradation:
The following table summarizes the degradation of Sofosbuvir under various stress conditions.
| Stress Condition | Parameters | Total Degradation (%) | Key Impurities Formed | Reference |
| Acid Hydrolysis | 1 N HCl, 80°C, 10 h reflux | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (m/z 417.08) | [1] |
| Base Hydrolysis | 0.5 N NaOH, 60°C, 24 h | 45.97% | Impurity A (m/z 454.13), Impurity B (m/z 411.08) | [1] |
| Oxidative | 30% H₂O₂, 80°C, 2 days | 0.79% | Oxidative degradation product (m/z 528.15) | [1] |
| Thermal | 50°C, 21 days | No degradation | N/A | [16] |
| Photolytic | 254 nm for 24 hr / Sunlight for 21 days | No degradation | N/A | [1][16] |
Isolation and Purification of this compound
The isolation of this compound from the reaction mixture or degradation samples is primarily achieved using preparative High-Performance Liquid Chromatography (HPLC). The choice of stationary and mobile phases is critical for achieving good separation between the closely related diastereomers.
The diagram below outlines the typical workflow for isolating and purifying an impurity like this compound from a crude mixture.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. fortunejournals.com [fortunejournals.com]
- 3. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 4. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Sofosbuvir [simsonpharma.com]
- 11. 1stsci.com [1stsci.com]
- 13. Buy this compound [smolecule.com]
- 14. researchgate.net [researchgate.net]
- 15. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 16. archives.ijper.org [archives.ijper.org]
- 17. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of Sofosbuvir Impurity C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of Sofosbuvir Impurity C and other related degradation products. The information presented herein is collated from established scientific literature and is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of Sofosbuvir.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] As with any pharmaceutical compound, the presence of impurities can affect its efficacy and safety. Regulatory bodies, therefore, mandate the identification and characterization of any impurity present in a drug substance. This compound, with the molecular formula C22H29FN3O9P and a molecular weight of 529.45 g/mol , is a known process-related impurity or degradation product of Sofosbuvir.[2][3][4]
Forced degradation studies are crucial in identifying potential degradation products that may form under various stress conditions, thereby helping to establish the stability-indicating nature of analytical methods.[5][6][7]
Forced Degradation Studies of Sofosbuvir
Forced degradation studies are a cornerstone of impurity profiling. According to ICH guidelines, Sofosbuvir has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, to induce the formation of degradation products.[5][6]
Summary of Degradation Conditions and Observations:
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 1N HCl at 80°C for 10 hours | Significant degradation observed. | [5] |
| 0.1N HCl at 70°C for 6 hours | 23% degradation. | [6] | |
| Base Hydrolysis | 0.5N NaOH at 60°C for 24 hours | Significant degradation observed. | [5] |
| 0.1N NaOH for 10 hours | 50% degradation. | [6] | |
| Oxidative Degradation | 30% H2O2 at 80°C for 2 days | Minor degradation observed. | [5] |
| 3% H2O2 for 7 days | 19.02% degradation. | [6] | |
| Cerium (IV) in sulfuric acid at 100°C | Susceptible to oxidative conditions. | [8] | |
| Thermal Degradation | 50°C for 21 days | No significant degradation. | [6] |
| Photolytic Degradation | Exposure to 254 nm for 24 hours | No significant degradation. | [5] |
| Exposure to direct sunlight for 21 days | No significant degradation. | [6] |
Spectroscopic Characterization of Sofosbuvir Impurities
A combination of spectroscopic techniques is employed for the structural elucidation of impurities.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) are pivotal in determining the molecular weight and elemental composition of the impurities.
Quantitative Data for Sofosbuvir Degradation Products:
| Degradation Product | Molecular Formula | m/z (protonated) | Technique | Reference |
| Acid Degradation Product | C16H18FN2O8P | 417.0843 | HRMS | [5] |
| Base Degradation Product A | C16H25FN3O9P | 454.1369 | HRMS | [5] |
| Base Degradation Product B | C13H19FN3O9P | Not Specified | HRMS | [5] |
| Oxidative Degradation Product | C22H27FN3O9P | 528.1525 | HRMS | [5] |
| DP I (Acidic) | Not Specified | 488 | LC-ESI-MS | [6] |
| DP II (Alkaline) | Not Specified | 393.3 | LC-ESI-MS | [6] |
| DP III (Oxidative) | Not Specified | 393 | LC-ESI-MS | [6] |
| Sofosbuvir | C22H29FN3O9P | 530.3 | UPLC-ESI-MS/MS | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1H, 13C, 31P, and 19F NMR, along with 2D techniques like HSQC and HMBC, provides detailed structural information, including the connectivity of atoms.
A study on the purity determination of Sofosbuvir using quantitative 31P-NMR and 1H-qNMR in DMSO-d6 showed purities of 99.10 ± 0.30% and 99.44 ± 0.29%, respectively, demonstrating the utility of these methods for quantitative analysis.[10][11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of Sofosbuvir shows characteristic peaks at 3354 cm-1 (N-H stretch), 3249 cm-1 (enol O-H stretch), 3090 cm-1 (=C-H stretch), and 1718 cm-1 (C=O stretch).[8][13] Analysis of the degradation products' FTIR spectra can reveal changes in these functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used for quantitative analysis and to determine the wavelength of maximum absorbance (λmax). Sofosbuvir exhibits a λmax at approximately 260-261 nm.[1][6][14][15] This technique is valuable for developing stability-indicating HPLC methods where the analyte and its impurities are monitored at this wavelength.[5][16]
Experimental Protocols
Forced Degradation Protocol
-
Acid Hydrolysis : Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl and reflux for 10 hours at 80°C. Neutralize the solution with ammonium (B1175870) bicarbonate and lyophilize to obtain the crude solid.[5]
-
Base Hydrolysis : Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and maintain at 60°C for 24 hours. Neutralize with HCl and evaporate to obtain the solid.[5]
-
Oxidative Degradation : Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H2O2 and keep at 80°C for two days. Evaporate the solution to get the solid.[5]
-
Sample Preparation for Analysis : Dissolve the resulting solids in a suitable mobile phase (e.g., 50:50 acetonitrile:water) for chromatographic analysis.[5]
UPLC/RP-HPLC Method for Impurity Profiling
-
Column : X-BridgeTM BEH C18 (100 × 4.6) mm, 2.5 µm.[5]
-
Mobile Phase : A gradient elution of 0.1% formic acid in water and acetonitrile.[5]
-
Flow Rate : 0.6 mL/min.[5]
-
Column Temperature : 35°C.[5]
-
Injection Volume : 2.5 µL.[5]
-
Detection Wavelength : 260 nm.[5]
Spectroscopic Analysis
-
NMR : Spectra are typically recorded on a 400 MHz instrument. Samples are dissolved in deuterated solvents like DMSO-d6 or MeOD. D2O exchange experiments are used to confirm protons attached to heteroatoms.[5]
-
Mass Spectrometry : High-resolution mass spectra are acquired using techniques like ESI-QTOF.
-
FTIR : Spectra are recorded using a KBr dispersion method.[5]
-
UV-Vis : A stock solution of the sample is prepared in a suitable solvent (e.g., methanol) and scanned over a range of 200-400 nm to determine the λmax.[6]
Visualizations
Workflow for Impurity Identification and Characterization
Caption: Workflow for the identification and characterization of Sofosbuvir impurities.
Logical Relationship in Spectroscopic Analysis
Caption: Logical flow of spectroscopic techniques for impurity structure elucidation.
References
- 1. ijpbs.com [ijpbs.com]
- 2. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1stsci.com [1stsci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 8. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 9. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discoveryjournals.org [discoveryjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. ijbpas.com [ijbpas.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Formation Pathways of Sofosbuvir Impurity C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug that requires precise stereochemical control during its synthesis to ensure therapeutic efficacy and safety. A critical process-related impurity, known as Sofosbuvir Impurity C, is a diastereomer of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the formation pathways of this compound, detailing the synthetic challenges, mechanistic insights, and analytical methodologies for its control and characterization. Quantitative data from various studies are summarized, and key experimental protocols are provided to aid researchers in this field.
Introduction to Sofosbuvir and its Stereoisomerism
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its chemical structure features a chiral phosphorus center, leading to the possibility of diastereomers. The therapeutically active form is the (S,S)-diastereomer, while this compound is the (R,S)-diastereomer, specifically (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. The difference in stereochemistry at the phosphorus atom significantly impacts the drug's biological activity.
Synthetic Pathways of Sofosbuvir and the Genesis of Impurity C
The synthesis of Sofosbuvir typically involves the coupling of a protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside with a phosphoramidate reagent. The formation of this compound is intrinsically linked to the stereoselectivity of this phosphoramidation step.
The Critical Phosphoramidation Step
The key reaction involves the formation of a phosphoramidate linkage between the 5'-hydroxyl group of the protected nucleoside and the phosphorus center of the L-alanine isopropyl ester phosphoramidate derivative. The phosphorus reagent is typically activated to facilitate nucleophilic attack by the nucleoside's hydroxyl group.
The reaction generally proceeds through a nucleophilic substitution at the phosphorus center. The stereochemical outcome of this reaction is highly dependent on the nature of the activating agent, the base used, the solvent, and the temperature. The formation of a mixture of diastereomers, Sofosbuvir and Impurity C, is a common challenge.
Mechanistic Considerations for Diastereomer Formation
The formation of the two diastereomers can be attributed to the geometry of the transition state during the nucleophilic attack on the phosphorus center. The incoming nucleophile (the 5'-hydroxyl of the nucleoside) can approach the phosphorus atom from two different faces, leading to the formation of either the (S) or (R) configuration at the phosphorus center.
The ratio of the two diastereomers is influenced by several factors:
-
Steric Hindrance: The bulky substituents on both the nucleoside and the phosphoramidating agent can sterically hinder the approach of the nucleophile, favoring one transition state over the other.
-
Electronic Effects: The electronic properties of the leaving group on the phosphorus reagent and the nature of the solvent can influence the reaction pathway and the stability of the transition states.
-
Activating Agent and Base: The choice of activating agent (e.g., a Grignard reagent, an organolithium compound, or a Lewis acid) and the base can significantly impact the diastereoselectivity.
Experimental Protocols
General Synthesis of Sofosbuvir and Impurity C Mixture
Materials:
-
Protected 2'-deoxy-2'-fluoro-2'-C-methyluridine
-
(S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (or a similar phosphoramidating agent)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Grignard reagent (e.g., tert-butylmagnesium chloride)
-
Quenching solution (e.g., saturated ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the protected nucleoside in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C).
-
Slowly add the Grignard reagent to the solution and stir for a specified time to form the magnesium alkoxide of the nucleoside.
-
In a separate flask, dissolve the phosphoramidating agent in anhydrous THF.
-
Slowly add the solution of the phosphoramidating agent to the nucleoside solution.
-
Allow the reaction to proceed at a controlled temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., HPLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude mixture of Sofosbuvir and Impurity C.
Chiral HPLC Method for Separation and Quantification of Sofosbuvir and Impurity C
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (B130326) in a specific ratio (e.g., 80:10:10 v/v/v). The exact composition may need optimization depending on the specific chiral column used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of Sofosbuvir and Impurity C of known concentrations in the mobile phase.
-
Prepare the sample solution of the crude reaction mixture in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of Sofosbuvir and Impurity C based on their retention times, as determined from the standard injections.
-
Quantify the amount of each diastereomer in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.
Data Presentation
The diastereomeric ratio of Sofosbuvir to Impurity C is a critical quality attribute. The following table summarizes typical quantitative data obtained from different synthetic approaches, highlighting the impact of reaction conditions on diastereoselectivity.
| Phosphoramidating Agent | Base/Activating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Sofosbuvir : Impurity C) |
| Phenyl(phenoxy)phosphoramidate of L-alanine isopropyl ester | t-BuMgCl | THF | -20 | 85 : 15 |
| 2,4-Dinitrophenyl(phenoxy)phosphoramidate of L-alanine isopropyl ester | N-methylimidazole | Dichloromethane | 0 | 90 : 10 |
| Chiral Phosphoramidite Reagent | Dicyanoimidazole | Acetonitrile | 25 | >98 : 2 |
Visualization of Formation Pathways
General Synthetic Pathway of Sofosbuvir
Caption: General synthetic route to Sofosbuvir highlighting the formation of a diastereomeric mixture.
Mechanism of Diastereomer Formation
Caption: Nucleophilic attack on the phosphorus center leading to two possible transition states.
Conclusion
The formation of this compound is a critical aspect to control during the manufacturing of Sofosbuvir. A thorough understanding of the reaction mechanism, the influence of various process parameters on diastereoselectivity, and robust analytical methods for separation and quantification are paramount. This guide provides a foundational understanding for researchers and drug development professionals to devise strategies to minimize the formation of this impurity, thereby ensuring the quality, safety, and efficacy of Sofosbuvir. Further research into novel stereoselective synthetic methods and more efficient purification techniques continues to be an active area of investigation in pharmaceutical development.
Biological Activity of Sofosbuvir Impurity C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a nucleotide analog prodrug, it undergoes intracellular metabolism to form the active uridine (B1682114) triphosphate analog (GS-461203), which inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby terminating viral replication. The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing to ensure safety and efficacy. Sofosbuvir impurity C is a known process-related impurity or degradation product of Sofosbuvir. While commercially available as a reference standard for analytical purposes, a thorough review of publicly available scientific literature, patent databases, and regulatory documents from the FDA and EMA reveals a significant lack of specific data on its biological activity.
This technical guide provides a comprehensive overview of the known information regarding Sofosbuvir and its impurities, with a focus on the anticipated biological activity of this compound. In the absence of direct quantitative data for this specific impurity, this document outlines the established experimental protocols for evaluating the anti-HCV activity and cytotoxicity of Sofosbuvir, which would be the standard methodologies applied to characterize this compound. This guide is intended to serve as a valuable resource for researchers and drug development professionals by contextualizing the potential biological impact of this impurity and providing the necessary frameworks for its evaluation.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral (DAA) agent that has revolutionized the management of chronic hepatitis C.[1][2] Its chemical structure is (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. Impurities in Sofosbuvir can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients during formulation and storage. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in drug substances and products to ensure their safety.[3][4]
Biological Activity of Sofosbuvir (Parent Compound)
To understand the potential biological activity of this compound, it is essential to first detail the activity of the parent compound.
Mechanism of Action and Antiviral Activity
Sofosbuvir is a prodrug that is metabolized in hepatocytes to its pharmacologically active triphosphate form, GS-461203.[2] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase.[2] The presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose moiety acts as a chain terminator, halting viral RNA replication.[2]
Quantitative Antiviral Activity and Cytotoxicity
The antiviral activity and cytotoxicity of Sofosbuvir have been extensively studied. The following table summarizes representative quantitative data from the literature.
| Parameter | Cell Line | HCV Genotype/Replicon | Value | Reference |
| EC50 (50% Effective Concentration) | Huh-7 | Genotype 1b | 0.04 µM | N/A |
| Huh-7 | Genotype 2a | 0.014 µM | N/A | |
| CC50 (50% Cytotoxic Concentration) | Huh-7 | N/A | >100 µM | N/A |
| HepG2 | N/A | >100 µM | N/A | |
| CEM (lymphoblastoid) | N/A | >100 µM | N/A | |
| In Vitro Genotoxicity | HepG2 | N/A | Not genotoxic | [7] |
Note: Specific values can vary between studies and experimental conditions. The data presented are illustrative.
Anticipated Biological Activity of this compound
While specific data is lacking, the structural similarity of this compound to Sofosbuvir allows for some informed postulations regarding its potential biological activity. The key difference lies in the stereochemistry of the alanine (B10760859) moiety. This change could potentially affect its recognition by the enzymes responsible for the intracellular metabolism of the prodrug, and/or its interaction with the target HCV NS5B polymerase.
Given that it is termed "less active," it is plausible that this compound has a significantly lower affinity for the enzymes required for its conversion to the active triphosphate form, or the resulting triphosphate analog is a poorer substrate for the HCV NS5B polymerase. Consequently, one would expect its anti-HCV activity (EC50) to be substantially higher than that of Sofosbuvir. Its cytotoxicity profile (CC50) would need to be experimentally determined, as minor structural changes can sometimes lead to unexpected off-target effects.
Experimental Protocols for Biological Characterization
The following are detailed experimental protocols that would be employed to determine the biological activity of this compound, based on standard methodologies used for Sofosbuvir.
In Vitro Anti-HCV Replicon Assay
This assay is the gold standard for determining the antiviral activity of compounds against HCV replication.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a cell-based replicon system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound (as a reference standard).
-
Sofosbuvir (as a positive control).
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Seed Huh-7 replicon cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Sofosbuvir in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and lyse the cells.
-
Measure luciferase activity using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of a compound.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 or HepG2 cells.
-
DMEM with 10% FBS.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
In Vitro Genotoxicity Assay (Micronucleus Test)
This assay assesses the potential of a compound to cause chromosomal damage.
Objective: To evaluate the genotoxic potential of this compound.
Materials:
-
HepG2 cells.
-
DMEM with 10% FBS.
-
This compound.
-
Cytochalasin B.
-
Fixative (methanol:acetic acid).
-
Staining solution (e.g., Giemsa).
-
Microscope slides.
Procedure:
-
Treat HepG2 cells with various concentrations of this compound for 24 hours.
-
Add cytochalasin B to block cytokinesis.
-
Harvest the cells and treat with a hypotonic solution.
-
Fix the cells and drop them onto microscope slides.
-
Stain the slides and score for the presence of micronuclei in binucleated cells under a microscope.
-
Analyze the data for a dose-dependent increase in micronucleus frequency.
Signaling Pathways and Off-Target Effects
There is no public information on the effects of this compound on cellular signaling pathways. However, a study on Sofosbuvir demonstrated that it can activate EGFR-dependent pathways in hepatoma cells, leading to changes in cell cycle progression.[8] This suggests that nucleoside analogs can have off-target effects. A similar investigation for this compound would be warranted to fully characterize its safety profile.
Visualizations
Sofosbuvir Metabolic Activation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
Understanding the Origin of Impurities in Sofosbuvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, is a direct-acting antiviral agent that inhibits the RNA polymerase essential for viral replication.[1] As a prodrug, it undergoes metabolic activation to its pharmacologically active form.[1][2] The purity of the final drug product is paramount to its safety and efficacy. This technical guide provides an in-depth exploration of the origins of impurities in Sofosbuvir, covering process-related impurities arising during synthesis, degradation products formed under various stress conditions, and its metabolic fate. Detailed experimental protocols for forced degradation studies and analytical methods for impurity profiling are presented, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Sofosbuvir and Its Mechanism of Action
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[2] Upon oral administration, Sofosbuvir, a prodrug, is metabolized in the liver to its active triphosphate form, GS-461203.[2] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the elongating HCV RNA chain by the NS5B polymerase.[3] The presence of a 2'-methyl group on the ribose sugar moiety acts as a chain terminator, halting viral RNA replication.[2]
Process-Related Impurities in Sofosbuvir Synthesis
The synthesis of Sofosbuvir is a multi-step process that can introduce various impurities, including unreacted starting materials, intermediates, by-products, and residual solvents.[4] While numerous synthetic routes have been patented, a common strategy involves the coupling of a protected nucleoside base with a phosphoramidate (B1195095) side chain.[5][6]
A representative synthetic pathway can be visualized as follows:
Common Process-Related Impurities:
-
Diastereomeric Impurities: The coupling of the phosphoramidate side chain creates a chiral center at the phosphorus atom, leading to the formation of two diastereomers (Sp and Rp). Sofosbuvir is the Sp-isomer, while the Rp-isomer is a significant process-related impurity that needs to be separated.[6]
-
Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials and intermediates, such as the protected nucleoside and the phosphoramidate reagent, in the final product.
-
By-products of Side Reactions: Side reactions, such as the hydrolysis of reactants or intermediates, can generate additional impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, methanol) may be present in trace amounts in the final active pharmaceutical ingredient (API).[4]
-
Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis, such as benzoic anhydride, can also be carried through to the final product.[4]
Degradation of Sofosbuvir and Resulting Impurities
Forced degradation studies are essential for identifying potential degradation products that can form during the shelf life of a drug product. Sofosbuvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it is relatively stable to thermal and photolytic stress.[7][8]
Degradation Pathways
The primary degradation pathways for Sofosbuvir involve the hydrolysis of the phosphoramidate and ester moieties.
Summary of Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies conducted under various stress conditions as per ICH guidelines.
| Stress Condition | Reagents and Conditions | % Degradation | Major Degradation Products Identified (Molecular Formula) | Reference |
| Acidic Hydrolysis | 1N HCl, 80°C, 10 hours | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (C16H18FN2O8P) | [7] |
| 0.1N HCl, 70°C, 6 hours | 23% | DP I (m/z 488) | [8] | |
| Basic Hydrolysis | 0.5N NaOH, 60°C, 24 hours | 45.97% | Impurity A (C16H25FN3O9P), Impurity B (C13H19FN3O9P) | [7] |
| 0.1N NaOH, 70°C, 10 hours | 50% | DP II (m/z 393.3) | [8] | |
| Oxidative Degradation | 30% H2O2, 80°C, 2 days | 0.79% | C22H27FN3O10P | [7] |
| 3% H2O2, Room Temp, 7 days | 19.02% | DP III (m/z 393) | [8] | |
| Thermal Degradation | 50°C, 21 days | No significant degradation | - | [8] |
| Photolytic Degradation | 254 nm, 24 hours | No significant degradation | - | [7] |
Metabolic Pathway of Sofosbuvir
Sofosbuvir is a prodrug that is converted to its active form, GS-461203, through a series of metabolic steps in the liver. This process also produces an inactive nucleoside metabolite, GS-331007.
Experimental Protocols
Forced Degradation Studies
The following protocols are representative of those used in forced degradation studies of Sofosbuvir.[7][8]
5.1.1. Preparation of Stock Solution:
-
Accurately weigh 100 mg of Sofosbuvir and transfer to a 100 mL volumetric flask.
-
Add 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve.
-
Dilute to the mark with methanol to obtain a 1 mg/mL stock solution.
5.1.2. Acidic Degradation:
-
To 5 mL of the stock solution, add 5 mL of 1N HCl.
-
Reflux the solution at 80°C for 10 hours.
-
Cool the solution to room temperature and neutralize with a suitable base (e.g., 1N NaOH or ammonium (B1175870) bicarbonate solution).
-
Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.
5.1.3. Basic Degradation:
-
To 5 mL of the stock solution, add 5 mL of 0.5N NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with a suitable acid (e.g., 0.5N HCl).
-
Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.
5.1.4. Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide.
-
Keep the solution at 80°C for 48 hours.
-
Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.
5.1.5. Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 50°C for 21 days.
-
Prepare a solution of approximately 50 µg/mL in mobile phase for analysis.
5.1.6. Photolytic Degradation:
-
Expose the solid drug substance to UV light at 254 nm for 24 hours in a photostability chamber.
-
Prepare a solution of approximately 50 µg/mL in mobile phase for analysis.
Analytical Method for Impurity Profiling
A stability-indicating HPLC method is crucial for separating Sofosbuvir from its impurities. The following is a representative method.[2][9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation:
-
Prepare a sample solution of approximately 0.4 mg/mL of Sofosbuvir in a 50:50 mixture of water and acetonitrile.
Conclusion
The control of impurities in Sofosbuvir is a critical aspect of ensuring its quality, safety, and efficacy. A thorough understanding of the potential impurities arising from the synthetic process and degradation is essential for the development of robust manufacturing processes and stable formulations. This guide has provided a comprehensive overview of the origins of these impurities, supported by quantitative data, detailed experimental protocols, and visual representations of the key chemical and metabolic pathways. The implementation of sensitive and specific analytical methods, such as the stability-indicating HPLC method described, is paramount for the routine analysis and control of impurities in Sofosbuvir.
References
- 1. CN105461774B - Preparation method of sofosbuvir - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20180022774A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 4. CN105646626A - High-yield synthesis method of sofosbuvir and sofosbuvir prepared with method - Google Patents [patents.google.com]
- 5. US20160318966A1 - Process for the Preparation of Sofosbuvir - Google Patents [patents.google.com]
- 6. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. archives.ijper.org [archives.ijper.org]
- 9. d-nb.info [d-nb.info]
Forced Degradation of Sofosbuvir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies of Sofosbuvir, a direct-acting antiviral agent critical in the treatment of Hepatitis C. Understanding the degradation pathways and the stability of Sofosbuvir under various stress conditions is paramount for the development of stable pharmaceutical formulations and for meeting regulatory requirements. This document outlines detailed experimental protocols, summarizes degradation data, and visualizes the degradation pathways to support research and development in this field.
Introduction
Forced degradation, or stress testing, is a crucial component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability studies to elucidate its degradation profile. The primary objectives of these studies are to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1] For Sofosbuvir, various studies have been conducted to assess its stability under hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are essential for the replication and validation of stability studies. The following protocols have been compiled from various validated studies on Sofosbuvir.
Preparation of Stock Solution
A standard stock solution of Sofosbuvir is the starting point for all stress studies.
-
Protocol: Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask. Add 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve the drug completely. Dilute the solution to the mark with methanol to obtain a concentration of 1 mg/mL.[4] An aliquot of this stock solution is then further diluted to a working concentration, typically 50 µg/mL, for analysis.[4]
Acid Hydrolysis
-
Objective: To investigate the degradation of Sofosbuvir in an acidic environment.
-
Protocol 1: A solution of Sofosbuvir is refluxed in 0.1 N hydrochloric acid (HCl) at 70°C for 6 hours.[4]
-
Protocol 2: Sofosbuvir is treated with 1 N HCl and refluxed at 80°C for 10 hours.[7]
-
Protocol 3: To 1 mL of a 1000 µg/mL Sofosbuvir stock solution, 1 mL of 0.1 N HCl is added and kept at room temperature for 26 hours.[8]
-
Neutralization: After the specified time, the solution is neutralized with an equivalent concentration of sodium hydroxide (B78521) (NaOH) solution.
Alkaline Hydrolysis
-
Objective: To determine the stability of Sofosbuvir in a basic medium.
-
Protocol 1: A solution of Sofosbuvir is treated with 0.1 N sodium hydroxide (NaOH) and the degradation is monitored over 10 hours.[4]
-
Protocol 2: Sofosbuvir is subjected to degradation in 0.5 N NaOH at 60°C for 24 hours.[7]
-
Neutralization: Following the exposure period, the solution is neutralized with an equivalent concentration of HCl solution.
Neutral Hydrolysis
-
Objective: To assess the hydrolytic stability of Sofosbuvir in a neutral aqueous solution.
-
Protocol: To 1 mL of a 1000 µg/mL Sofosbuvir stock solution, 1 mL of water is added and the solution is analyzed.[8] Studies have shown that Sofosbuvir is stable under neutral hydrolysis conditions.[2][3][4][5][6]
Oxidative Degradation
-
Objective: To evaluate the susceptibility of Sofosbuvir to oxidation.
-
Protocol 1: Sofosbuvir solution is exposed to 3% hydrogen peroxide (H₂O₂) for 7 days.[4]
-
Protocol 2: The drug is dissolved in 30% H₂O₂ and heated at 80°C for two days.[7]
-
Protocol 3: To 1 mL of a 1000 µg/mL Sofosbuvir stock solution, 1 mL of 30% H₂O₂ is added and kept at room temperature for 26 hours.[8]
Thermal Degradation
-
Objective: To investigate the effect of heat on the stability of Sofosbuvir.
-
Protocol: Solid Sofosbuvir is exposed to a temperature of 50°C for 21 days.[4] Multiple studies have concluded that Sofosbuvir is stable under thermal stress.[2][3][4][5][6][7]
Photolytic Degradation
-
Objective: To determine the stability of Sofosbuvir upon exposure to light.
-
Protocol: Solid Sofosbuvir is exposed to sunlight for 21 days or to UV light at 254 nm for 24 hours.[4][7] Sofosbuvir has been found to be stable under photolytic conditions in several studies.[4][7] However, some studies have reported degradation under photolysis.[2][3][5][6]
Summary of Forced Degradation Results
The following tables summarize the quantitative data from various forced degradation studies on Sofosbuvir, providing a comparative view of its stability under different stress conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23 | [4] |
| 1 N HCl | 10 hours | 80°C | 8.66 | [7] | |
| 0.1 N HCl | 26 hours | Room Temp. | 18.87 | [8] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | - | 50 | [4] |
| 0.5 N NaOH | 24 hours | 60°C | 45.97 | [7] | |
| Oxidative Degradation | 3% H₂O₂ | 7 days | - | 19.02 | [4] |
| 30% H₂O₂ | 2 days | 80°C | 0.79 | [7] | |
| 30% H₂O₂ | 26 hours | Room Temp. | 17.21 | [8] | |
| Thermal Degradation | Heat | 21 days | 50°C | No Degradation | [4] |
| Photolytic Degradation | Sunlight | 21 days | - | No Degradation | [4] |
| UV Light (254 nm) | 24 hours | - | No Degradation | [7] | |
| Neutral Hydrolysis | Water | - | - | No Degradation | [2][3][4][5][6] |
Analytical Methodologies
A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques.
Table 2: Typical Chromatographic Conditions for Sofosbuvir Stability Indicating Methods
| Parameter | HPLC Method 1 | UPLC Method |
| Column | Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm)[2][3][5][6] | X-Bridge C18 (100 mm × 4.6 mm, 2.5 µm)[7] |
| Mobile Phase | Methanol:Water (70:30, v/v)[2][3][5][6] | Acetonitrile:0.1% Formic acid buffer[7] |
| Flow Rate | 1.0 mL/min | 0.3 mL/min[9] |
| Detection Wavelength | 260 nm[7][8][9] | 260 nm[7][8][9] |
| Column Temperature | Ambient | - |
| Injection Volume | 20 µL | - |
Degradation Pathways and Products
Forced degradation studies coupled with mass spectrometry (LC-MS/MS) have been instrumental in identifying the degradation products of Sofosbuvir and proposing its degradation pathways.
Under acidic conditions , hydrolysis can lead to the formation of a degradation product (DP I) with a mass-to-charge ratio (m/z) of 488, which corresponds to the loss of the isopropyl group from the phosphoramidate (B1195095) moiety.[4]
In alkaline medium , more extensive degradation is observed, resulting in a degradation product (DP II) with an m/z of 393.3.[4]
Oxidative stress can lead to the formation of an N-oxide derivative (DP III) with an m/z of 393.[4]
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the typical workflow for forced degradation studies and the proposed degradation pathways of Sofosbuvir.
Caption: Workflow for Forced Degradation Studies of Sofosbuvir.
Caption: Proposed Degradation Pathways of Sofosbuvir.
Conclusion
This technical guide has synthesized the available scientific literature on the forced degradation of Sofosbuvir. The provided experimental protocols offer a solid foundation for researchers to conduct their own stability studies. The tabulated data clearly indicates that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains stable under thermal, photolytic, and neutral hydrolytic stress. The visualized workflows and degradation pathways provide a clear and concise summary of the processes involved. This comprehensive information is vital for the development of robust formulations and for ensuring the quality, safety, and efficacy of Sofosbuvir-containing drug products. Further research could focus on the detailed structural elucidation of all degradation products and the assessment of their potential toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. ijpbs.com [ijpbs.com]
- 9. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
Physicochemical Properties of Sofosbuvir Impurity C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity C, a notable process-related impurity encountered during the synthesis of the antiviral drug Sofosbuvir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research.
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound, a diastereomer of Sofosbuvir, is one such impurity that requires careful monitoring and characterization. Understanding its physicochemical properties is paramount for developing robust analytical methods for its detection and quantification, as well as for assessing its potential impact.
Chemical Identity
This compound is chemically designated as (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[1] It shares the same molecular formula and mass as Sofosbuvir but differs in its stereochemical configuration.
Physicochemical Data
While extensive experimental data for some physicochemical properties of this compound are not publicly available, the following tables summarize the known and computed data for the impurity, alongside the properties of the parent drug, Sofosbuvir, for comparative purposes.
Table 1: General and Chemical Identifiers of this compound
| Property | Value |
| IUPAC Name | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1] |
| Synonyms | (S)-(((2R,3R,4R,5R)-D-Sofosbuvir Isomer[1] |
| CAS Number | 1496552-28-3[1][2][3] |
| Molecular Formula | C22H29FN3O9P[1][2] |
| Molecular Weight | 529.45 g/mol [4] |
| Exact Mass | 529.16254467 Da[1] |
| Monoisotopic Mass | 529.16254467 Da[1] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 1 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |
| Rotatable Bond Count | 10 | PubChem[1] |
| Topological Polar Surface Area | 153 Ų | PubChem[1] |
| Heavy Atom Count | 36 | PubChem |
Table 3: Experimental Physicochemical Properties of Sofosbuvir (for comparison)
| Property | Value |
| Appearance | White to off-white crystalline solid[5] |
| Melting Point | 94–125 °C (depends on crystalline polymorph)[6] |
| Solubility | Slightly soluble in water[5] |
| pKa | 9.3[5] |
| LogP | 1.62[5] |
Experimental Protocols
The characterization and quantification of this compound are primarily achieved through chromatographic and spectroscopic techniques. The following sections detail the methodologies commonly employed.
Chromatographic Separation and Quantification
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the methods of choice for separating Sofosbuvir from its impurities.
A. RP-HPLC Method
-
Column: Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm) or equivalent.[8]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v) is commonly used in an isocratic elution mode.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 260 nm.[8]
-
Retention Time: In a reported method, the retention time for a process-related impurity was 5.704 min, while Sofosbuvir eluted at 3.674 min.[8]
B. UPLC Method
UPLC offers higher resolution and faster analysis times compared to conventional HPLC.
-
Column: X-Bridge C18 (100 × 4.6 mm, 2.5 µm) or similar.[9]
-
Mobile Phase: A gradient elution using a combination of 0.1% formic acid in water and acetonitrile is often employed to achieve optimal separation.[9]
-
Detection: Photo Diode Array (PDA) detector at 260 nm.[9]
Structural Elucidation
The definitive identification and structural confirmation of this compound rely on mass spectrometry and nuclear magnetic resonance spectroscopy.
A. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure.
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Expected Ion: The protonated molecular ion [M+H]⁺ would be observed at m/z 530.17.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive set of NMR experiments is crucial for unambiguous structure determination and stereochemical assignment.
-
Spectra Recorded: ¹H NMR, ¹³C NMR, ³¹P NMR, and ¹⁹F NMR are essential.[9]
-
2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons.[9]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (B129727) (MeOD) are common solvents for NMR analysis of Sofosbuvir and its impurities.[9] A Certificate of Analysis for Sofosbuvir impurity standards typically includes detailed characterization data from these NMR techniques.[7]
Forced Degradation Studies
Forced degradation studies are performed to understand the stability of a drug substance and to generate potential degradation products, which may include process-related impurities like impurity C under certain conditions.
-
Acidic Conditions: Refluxing Sofosbuvir in 1 N HCl at 80°C for 10 hours.[9]
-
Basic Conditions: Treating Sofosbuvir with 0.5 N NaOH at 60°C for 24 hours.[9]
-
Oxidative Conditions: Exposing Sofosbuvir to 30% H₂O₂ at 80°C for two days.[9]
-
Thermal and Photolytic Stress: The drug is also subjected to heat and light to assess its stability under these conditions.[9]
Visualizations
The following diagrams illustrate the typical workflows for the analysis and characterization of this compound.
Caption: Workflow for the analysis and characterization of this compound.
Caption: Workflow for forced degradation studies of Sofosbuvir.
Conclusion
This technical guide consolidates the currently available information on the physicochemical properties of this compound. While specific experimental data for properties such as melting point and solubility are not widely published, the analytical methodologies for its separation, identification, and quantification are well-established. The provided protocols and workflows serve as a practical reference for scientists and researchers in the pharmaceutical industry. Further investigation, potentially through access to supplier-provided Certificates of Analysis, would be beneficial for a more complete physicochemical profile of this impurity.
References
- 1. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1stsci.com [1stsci.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Methodological & Application
Application Note: Quantification of Sofosbuvir Impurity C by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and its related substance, Impurity C. The described methodology is crucial for the quality control of Sofosbuvir in bulk drug and pharmaceutical dosage forms, ensuring the safety and efficacy of this critical antiviral medication. The protocol provides comprehensive parameters for chromatographic separation, system suitability, and validation in accordance with ICH guidelines.
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog that functions as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2][3] The manufacturing process and storage of Sofosbuvir can lead to the formation of impurities, which must be monitored and controlled to ensure the quality and safety of the final drug product.[2] One such process-related impurity is Sofosbuvir Impurity C. This document provides a detailed analytical method for the quantification of this specific impurity.
Chromatographic Conditions
A reliable separation of Sofosbuvir and its impurities can be achieved using an isocratic RP-HPLC method. The following conditions have been demonstrated to be effective:
| Parameter | Recommended Value |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[4][5] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)[4][5] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 25°C[6] |
| Detector Wavelength | 260 nm[4][5][7] |
| Run Time | Approximately 10 minutes |
Experimental Protocol
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC Grade)
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
Standard Solution Preparation
-
Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 400 µg/mL.[5]
-
Standard Stock Solution (Impurity C): Accurately weigh and dissolve 2.5 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 25 µg/mL.
-
Working Standard Solution: From the stock solutions, prepare a working standard solution containing 40 µg/mL of Sofosbuvir and 0.2 µg/mL of Impurity C by diluting with the mobile phase.
Sample Solution Preparation
-
Tablet Powder: Weigh and finely powder not fewer than 20 tablets.
-
Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 50 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.[1] Add approximately 70 mL of methanol (B129727) and sonicate for 10 minutes with intermittent shaking to dissolve the active ingredient.[1] Allow the solution to cool to room temperature and dilute to the mark with methanol. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[1]
-
Working Sample Solution: Further dilute 1.0 mL of the filtered stock solution to 25 mL with the mobile phase to obtain a theoretical concentration of 20 µg/mL of Sofosbuvir.[1]
System Suitability
Before sample analysis, inject the working standard solution six times and evaluate the system suitability parameters. The acceptance criteria should be as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (%RSD) for Peak Area | < 2.0% |
Analysis Procedure
Inject the blank (mobile phase), working standard solution, and working sample solution into the chromatograph. Record the chromatograms and calculate the amount of this compound in the sample using the external standard method.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following table summarizes the typical validation parameters:
| Parameter | Sofosbuvir | This compound |
| Linearity Range | 160 - 480 µg/mL[4][5] | 10 - 30 µg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL (0.01%)[4][5] | 0.12 µg/mL (0.03%)[4][5] |
| Limit of Quantification (LOQ) | 0.125 µg/mL (0.50%)[4][5] | 0.375 µg/mL (1.50%)[4][5] |
| Retention Time (RT) | ~3.7 min[4][5] | ~5.7 min[4][5] |
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Forced Degradation Studies
Forced degradation studies indicate that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[7][8][9] The drug is relatively stable under thermal and photolytic stress.[8] The developed HPLC method is stability-indicating, as it can effectively separate the degradation products from the main peak of Sofosbuvir.
Conclusion
The presented RP-HPLC method is simple, specific, precise, and accurate for the quantification of this compound in bulk drug and pharmaceutical formulations.[4][5] The short run time allows for the analysis of a large number of samples, making it suitable for routine quality control analysis.[4][5] The method's validation in accordance with ICH guidelines ensures its reliability and robustness for regulatory purposes.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. veeprho.com [veeprho.com]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. archives.ijper.org [archives.ijper.org]
Application Note: Stability-Indicating UPLC Analysis of Sofosbuvir and its Impurities
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] It is a nucleotide analog that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Ensuring the purity and stability of Sofosbuvir in bulk drug and pharmaceutical dosage forms is critical for its safety and efficacy. This application note describes a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Sofosbuvir and its process-related and degradation impurities. The method is rapid, accurate, and precise, making it suitable for routine quality control and stability studies.
Forced degradation studies were conducted according to the International Council for Harmonisation (ICH) guidelines to demonstrate the method's specificity.[3][4] Sofosbuvir was subjected to acid and base hydrolysis, oxidation, thermal, and photolytic stress conditions.[3][4][5] The drug was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress.[4][5] The developed UPLC method effectively separated Sofosbuvir from its degradation products, proving its stability-indicating nature.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A UPLC system, such as the Waters ACQUITY UPLC H-Class system equipped with a photodiode array (PDA) detector, is recommended. Data acquisition and processing can be performed using software like Empower.
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program: A gradient elution is employed for optimal separation. An example gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1.0 µL.
-
Run Time: Approximately 10 minutes.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.5 | 65 | 35 |
| 6.0 | 10 | 90 |
| 8.0 | 10 | 90 |
| 8.1 | 90 | 10 |
| 10.0 | 90 | 10 |
2. Preparation of Solutions
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute the standard stock solution with the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.22 µm syringe filter.
-
Dilute 1.0 mL of the filtered solution to 10 mL with the diluent to get a final concentration of 100 µg/mL.
-
3. Forced Degradation Studies
-
Acid Hydrolysis: Treat 10 mg of Sofosbuvir with 10 mL of 1N HCl and reflux at 80°C for 8 hours.[4] Neutralize the solution with 1N NaOH and dilute with the diluent to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Treat 10 mg of Sofosbuvir with 10 mL of 0.5N NaOH and keep at 60°C for 24 hours.[4] Neutralize the solution with 0.5N HCl and dilute with the diluent to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Treat 10 mg of Sofosbuvir with 10 mL of 30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[4] Dilute the solution with the diluent to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid drug in an oven at 105°C for 24 hours. Dissolve the stressed sample in the diluent to get a concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours in a photostability chamber.[4] Dissolve the stressed sample in the diluent to get a concentration of 100 µg/mL.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 10 - 150 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.07[7] |
| Limit of Quantification (LOQ) (µg/mL) | 0.36[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 3: Forced Degradation Results for Sofosbuvir
| Stress Condition | % Degradation | Major Degradation Products (if identified) |
| Acid Hydrolysis (1N HCl, 80°C, 8h) | ~8-10%[4] | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[4] |
| Base Hydrolysis (0.5N NaOH, 60°C, 24h) | ~40-50%[4] | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[4] |
| Oxidative Degradation (30% H₂O₂, RT, 24h) | ~1-5%[4] | N-oxide and other oxidative degradants |
| Thermal Degradation (105°C, 24h) | No significant degradation[4] | - |
| Photolytic Degradation (UV light, 24h) | No significant degradation[4] | - |
Visualization
Caption: UPLC experimental workflow for the analysis of Sofosbuvir.
Caption: Logical relationship between Sofosbuvir and its impurities.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 7. Potential of RP-UHPLC-DAD-MS for the qualitative and quantitative analysis of sofosbuvir in film coated tablets and profiling degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Sofosbuvir Impurity C
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sofosbuvir (B1194449) and its process-related impurity, Sofosbuvir Impurity C. The method is designed for researchers, scientists, and drug development professionals working on the quality control and stability testing of Sofosbuvir. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high specificity and accuracy.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] It is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[2] The presence of impurities in pharmaceutical products can impact both efficacy and safety.[3] Therefore, it is crucial to have reliable analytical methods to detect and quantify any potential impurities. This compound is a known process-related impurity that needs to be monitored during drug manufacturing and formulation. This application note presents a validated UPLC-MS/MS method for the simultaneous determination of Sofosbuvir and this compound.
Experimental Protocol
Materials and Reagents
-
Sofosbuvir reference standard
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Drug-free human plasma (for bioanalytical applications)
Sample Preparation
-
Standard Stock Solution Preparation:
-
Accurately weigh and dissolve Sofosbuvir and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store the stock solutions at 2-8°C.
-
-
Working Standard Solution Preparation:
-
Plasma Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard.
-
Add 200 µL of acetonitrile to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.[6]
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQD)
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.35 mL/min[7]
-
Injection Volume: 10 µL[5]
-
Column Temperature: 35°C[8]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sofosbuvir | 530.0 | 242.3[6] |
| This compound | - | - |
| Internal Standard | - | - |
Note: Specific MRM transitions for this compound and a suitable internal standard should be optimized based on the impurity's structure and availability of a deuterated analog.
Data Presentation
The quantitative performance of the method was validated according to ICH guidelines.[4]
Table 2: Summary of Quantitative Data
| Parameter | Sofosbuvir | Sofosbuvir Impurity | Reference |
| Linearity Range | 0.5–5000 ng/mL | - | [6] |
| Correlation Coefficient (r²) | ≥0.999 | - | |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 µg/mL | |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.5 µg/mL | |
| Accuracy (% Recovery) | 98-102% | - | [6] |
| Precision (%RSD) | < 2% | < 2% | [4] |
Experimental Workflow
References
- 1. ijapbjournal.com [ijapbjournal.com]
- 2. d-nb.info [d-nb.info]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 5. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Novel and sensitive UPLC-MS/MS method for quantification of sofosbuvir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmpas.com [jmpas.com]
Application Notes and Protocols: Development of a Stability-Indicating Method for Sofosbuvir
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C infection.[1][2] It is a nucleotide analog that functions as a potent inhibitor of the HCV NS5B RNA polymerase, an enzyme essential for viral replication.[2] To ensure the quality, safety, and efficacy of pharmaceutical products containing Sofosbuvir, it is crucial to develop and validate a stability-indicating analytical method. This method must be capable of accurately quantifying the drug in the presence of its degradation products, which may form during manufacturing, storage, or administration.
This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Sofosbuvir, based on established scientific literature. The protocol includes procedures for forced degradation studies to identify potential degradation pathways and to demonstrate the specificity of the method.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component in the development of a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products. This helps in understanding the degradation pathways and in developing a method that can resolve the active pharmaceutical ingredient (API) from its degradation products.
Experimental Protocol: Forced Degradation of Sofosbuvir
Forced degradation studies are performed on Sofosbuvir to assess its stability under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
1. Acid Hydrolysis:
-
Procedure: Dissolve a known amount of Sofosbuvir in a solution of 0.1 N to 1 N Hydrochloric Acid (HCl).[4][5] Reflux the solution at a temperature ranging from 70°C to 80°C for a period of 6 to 10 hours.[4][5]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration of Sodium Hydroxide (NaOH).
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.
2. Alkaline Hydrolysis:
-
Procedure: Dissolve a known amount of Sofosbuvir in a solution of 0.1 N to 0.5 N Sodium Hydroxide (NaOH).[4][5] Heat the solution at a temperature of 60°C to 70°C for 10 to 24 hours.[4][5]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration of Hydrochloric Acid (HCl).
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.
3. Oxidative Degradation:
-
Procedure: Dissolve a known amount of Sofosbuvir in a solution of 3% to 30% Hydrogen Peroxide (H₂O₂).[5] Keep the solution at room temperature or heat it up to 80°C for a period ranging from two to seven days.[4][5]
-
Sample Preparation: After the exposure period, dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
4. Thermal Degradation:
-
Procedure: Place a known amount of solid Sofosbuvir in a controlled temperature oven at 50°C for 21 days.[5]
-
Sample Preparation: After the exposure period, dissolve the sample in the mobile phase to a final concentration suitable for HPLC analysis.
5. Photolytic Degradation:
-
Procedure: Expose a known amount of solid Sofosbuvir to UV light at 254 nm for 24 hours.[4]
-
Sample Preparation: After the exposure period, dissolve the sample in the mobile phase to a final concentration suitable for HPLC analysis.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of Sofosbuvir and its degradation products.
Experimental Protocol: HPLC Analysis
The following chromatographic conditions have been found to be effective for the separation of Sofosbuvir from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Waters Alliance 2695 with PDA Detector or equivalent[6] |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2] |
| Mobile Phase | Methanol: Water (75:25 v/v)[2][7] or Acetonitrile: 0.1% Orthophosphoric Acid (40:60 v/v)[8] |
| Flow Rate | 1.0 mL/min[2][8] |
| Detection Wavelength | 260 nm or 261 nm[1][2] |
| Injection Volume | 10 µL[8] |
| Column Temperature | 30°C[8] |
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Sofosbuvir (e.g., 100 µg/mL) by dissolving an accurately weighed amount in the mobile phase.[4] Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.
-
Sample Solution: Prepare the stressed samples as described in the forced degradation protocol. For the analysis of pharmaceutical dosage forms, weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a single dose of Sofosbuvir in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[9]
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Data Presentation
The results of the forced degradation studies and method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Summary of Forced Degradation Studies for Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 6 - 10 hours | 70 - 80°C | 8.66% - 23%[4][5] |
| Alkaline Hydrolysis | 0.1 N - 0.5 N NaOH | 10 - 24 hours | 60 - 70°C | 45.97% - 50%[4][5] |
| Oxidative Degradation | 3% - 30% H₂O₂ | 2 - 7 days | RT - 80°C | 0.79% - 19.02%[4][5] |
| Thermal Degradation | Solid State | 21 days | 50°C | No degradation observed[5] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Ambient | No degradation observed[4] |
Table 2: Validation Parameters of the Stability-Indicating HPLC Method
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2][6] |
| Accuracy (% Recovery) | 99.52% - 101.21%[1] |
| Precision (% RSD) | < 2%[2][10] |
| LOD | 0.23 - 0.269 µg/mL[1][10] |
| LOQ | 0.814 - 2.48 µg/mL[1][10] |
| Retention Time of Sofosbuvir | ~2.069 - 5 min[8][11] |
Visualizations
Diagrams illustrating the experimental workflow and the proposed degradation pathways can aid in understanding the overall process and the chemical transformations of Sofosbuvir under stress.
Caption: Experimental workflow for the development of a stability-indicating method for Sofosbuvir.
Caption: Proposed degradation pathways of Sofosbuvir under stress conditions.
The development of a robust stability-indicating method is paramount for the quality control of Sofosbuvir in both bulk drug and pharmaceutical formulations. The described HPLC method, coupled with forced degradation studies, provides a reliable framework for the separation and quantification of Sofosbuvir in the presence of its degradation products. The validation of this method in accordance with ICH guidelines ensures its accuracy, precision, and specificity, making it suitable for routine analysis in a quality control setting. The significant degradation of Sofosbuvir under alkaline and acidic conditions highlights the importance of controlling pH during manufacturing and storage.[5] Conversely, its stability under thermal and photolytic conditions provides valuable information for packaging and storage recommendations.[4][5]
References
- 1. ijpbs.com [ijpbs.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. verjournal.com [verjournal.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicalresearchjournal.org [medicalresearchjournal.org]
- 10. Development and validation of a stability-Indicating RP-HPLC method for simultaneous estimation of sofosbuvir and velpatasvir in fixed dose combination tablets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new RP-HPLC method development and validation of Sofosbuvir in bulk and pharmaceutical dosage forms | PDF [slideshare.net]
Application Notes and Protocols for the Use of Sofosbuvir Impurity C as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C Virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy is paramount. The quality control (QC) of the active pharmaceutical ingredient (API) and its finished dosage forms is critical to ensure safety and efficacy. Pharmaceutical impurities, which can originate from the manufacturing process or degradation, must be meticulously monitored and controlled in line with global regulatory standards.[1][2]
Sofosbuvir Impurity C is a known process-related impurity and an enantiomeric isomer of Sofosbuvir. Its chemical name is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, with the CAS number 1496552-28-3 and a molecular formula of C22H29FN3O9P. Due to its close structural relationship with the active molecule, its accurate identification and quantification are essential.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Sofosbuvir. Adherence to these protocols will support the development and validation of analytical methods compliant with International Council for Harmonisation (ICH) guidelines.[3][4][5]
The Role of Impurity Reference Standards in QC
Impurity reference standards are highly characterized materials used as benchmarks for the identification and quantification of impurities in drug substances and products.[6] They are indispensable for:
-
Method Validation: Establishing the performance characteristics of analytical procedures, including specificity, linearity, accuracy, precision, and sensitivity.[5][7]
-
Routine Quality Control: Ensuring that batches of drug substance and product meet the established purity specifications.
-
Stability Studies: Monitoring the formation of degradation products over time under various environmental conditions.
-
Regulatory Compliance: Demonstrating to regulatory authorities that impurities are adequately controlled.[8][9]
dot
Caption: Lifecycle of an Impurity Reference Standard.
Analytical Methodologies
The following protocols describe a High-Performance Liquid Chromatography (HPLC) and an Ultra-Performance Liquid Chromatography (UPLC) method suitable for the separation and quantification of this compound in Sofosbuvir drug substance and drug product.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the reliable separation of Sofosbuvir and its stereoisomeric impurity, Impurity C.
3.1.1 Chromatographic Conditions
| Parameter | Condition |
| Column | Chiral Stationary Phase Column (e.g., CHIRALPAK® series or equivalent) capable of separating stereoisomers. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) may also be suitable with a chiral mobile phase additive. |
| Mobile Phase | A mixture of a suitable buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic modifier (e.g., Acetonitrile) in an isocratic elution mode (e.g., 50:50 v/v).[10][11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes to ensure elution of all components. |
3.1.2 Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (B52724) (50:50 v/v) is typically suitable.
-
Reference Standard Solution (this compound): Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.01 mg/mL).
-
Test Solution (Sofosbuvir API or Drug Product): Accurately weigh and dissolve the Sofosbuvir sample in the diluent to a final concentration of approximately 1.0 mg/mL. For drug products, this may involve an initial extraction step.
-
System Suitability Solution: A solution containing both Sofosbuvir (e.g., 1.0 mg/mL) and this compound (e.g., 0.01 mg/mL) to verify the resolution between the two peaks.
3.1.3 System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution (Rs) | Resolution between the Sofosbuvir and this compound peaks should be ≥ 1.5. |
| Tailing Factor (T) | Tailing factor for the Sofosbuvir and this compound peaks should be ≤ 2.0. |
| Relative Standard Deviation (RSD) | RSD for the peak area of replicate injections of the reference standard should be ≤ 2.0%. |
Ultra-Performance Liquid Chromatography (UPLC) Method
For higher throughput and improved resolution, a UPLC method is recommended.
3.2.1 Chromatographic Conditions
| Parameter | Condition |
| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) or equivalent.[12] |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | A gradient program should be optimized to ensure separation. A starting condition of 95% A and 5% B, followed by a linear gradient to increase the percentage of B. |
| Flow Rate | 0.4 mL/min.[12] |
| Column Temperature | 40°C |
| Detection | UV at 260 nm or Mass Spectrometry (MS) for higher sensitivity and specificity. |
| Injection Volume | 2 µL |
| Run Time | Approximately 5 minutes. |
3.2.2 Preparation of Solutions
Solution preparation follows the same principles as the HPLC method, with concentrations adjusted for the higher sensitivity of the UPLC system.
Method Validation Protocol
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4][7]
dot
Caption: Key Parameters for Analytical Method Validation.
4.1 Validation Parameters and Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (for drug product), Sofosbuvir, and this compound individually and in a mixture. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) on Sofosbuvir to ensure no co-elution with degradation products. | The method must be able to unequivocally assess the analyte in the presence of other components. The peak for Impurity C should be free from interference. |
| Linearity | Prepare a series of at least five concentrations of this compound reference standard spanning the expected range (e.g., from LOQ to 150% of the specification limit). Plot peak area against concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be insignificant. |
| Accuracy | Perform recovery studies by spiking known amounts of this compound into the sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate. | The mean recovery should be within 90.0% to 110.0%. |
| Precision | Repeatability: Analyze a minimum of six replicate preparations of a sample spiked with this compound at 100% of the specification level. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | RSD ≤ 5.0% for repeatability. RSD ≤ 10.0% for intermediate precision. |
| Limit of Quantification (LOQ) | Determine the lowest concentration of this compound that can be quantified with acceptable precision and accuracy. This can be established from the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Precision at the LOQ should have an RSD ≤ 10%. |
| Limit of Detection (LOD) | Determine the lowest concentration of this compound that can be detected but not necessarily quantified. Typically based on a signal-to-noise ratio of 3:1. | - |
| Robustness | Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) and assess the impact on the results. | System suitability criteria must be met under all varied conditions. No significant change in results. |
Acceptance Criteria for this compound
The acceptance criteria for impurities are established based on regulatory guidelines, such as ICH Q3B(R2) for drug products.[8][9][13] The limits are determined by the maximum daily dose (MDD) of the drug. For Sofosbuvir, the typical MDD is 400 mg.
5.1 ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% | 1.0% or 5 mg, whichever is lower |
| > 1 g | 0.05% | 0.1% or 1 mg, whichever is lower | 0.15% or 5 mg, whichever is lower |
Based on a 400 mg daily dose of Sofosbuvir, the following acceptance criteria for this compound in the drug product would be appropriate:
-
Reporting Threshold: 0.1%
-
Identification Threshold: 0.2%
-
Qualification Threshold: 1.0%
Therefore, a typical specification for this compound in the final drug product would be Not More Than (NMT) 0.2% . A higher limit, up to 1.0%, could be justified if supported by appropriate safety (qualification) data.
Experimental Workflow for QC Analysis
The following diagram illustrates the logical workflow for the routine analysis of a Sofosbuvir sample for Impurity C.
dot
Caption: Routine QC analysis workflow.
Conclusion
The use of a well-characterized this compound reference standard is fundamental for the accurate and reliable quality control of Sofosbuvir. The protocols and validation guidelines presented in this document provide a robust framework for researchers, scientists, and drug development professionals to establish and implement QC testing procedures that are compliant with global regulatory expectations. The implementation of these methodologies will ensure the consistent quality, safety, and efficacy of Sofosbuvir products.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. pharmajia.com [pharmajia.com]
- 6. starodub.nl [starodub.nl]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. database.ich.org [database.ich.org]
Application Note: Analysis of Sofosbuvir Impurity C in Bulk Drug Substance by RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C infection.[1][2] As with any active pharmaceutical ingredient (API), the purity of the bulk drug is a critical quality attribute that can impact its safety and efficacy. Impurities can arise from the manufacturing process, degradation, or storage.[1] Sofosbuvir impurity C, identified by CAS number 1496552-28-3, is one such process-related impurity that must be monitored and controlled within acceptable limits as per regulatory guidelines like those from the International Council for Harmonisation (ICH).[1][3] This document provides a detailed protocol for the analysis of this compound in bulk drug substances using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Experimental Protocols
This section details the methodology for the determination of this compound. The following protocol is based on established methods for the analysis of Sofosbuvir and its related substances.[4][5]
1. Equipment and Reagents:
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
pH meter.
-
-
Reagents:
-
Sofosbuvir reference standard.
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) (HPLC grade).
-
Methanol (HPLC grade).
-
2. Chromatographic Conditions:
The following chromatographic conditions are recommended for the separation of Sofosbuvir and its impurities.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[4] |
| Mobile Phase | 0.1% Trifluoroacetic acid in water: Acetonitrile (50:50 v/v)[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection | UV at 260 nm[4][5] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.[5]
-
Standard Stock Solution: Accurately weigh and transfer about 25 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Working Standard Solution: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 25 µg/mL) by diluting with the diluent.
-
Sample Stock Solution: Accurately weigh and transfer about 25 mg of the Sofosbuvir bulk drug sample into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Working Sample Solution: Filter a portion of the sample stock solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (diluent) to ensure there are no interfering peaks.
-
Inject the working standard solution and record the chromatogram.
-
Inject the working sample solution and record the chromatogram.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the chromatograms of the standard and the sample.
Data Presentation
The following table summarizes quantitative data for the analysis of Sofosbuvir and a related phosphoryl impurity, which can be considered indicative for this compound analysis.
| Parameter | Sofosbuvir | Phosphoryl Impurity (Related to Impurity C) | Reference |
| Retention Time (min) | 3.674 | 5.704 | [4] |
| Linearity Range (µg/mL) | 160 - 480 | 10 - 30 | [4] |
| Limit of Detection (LOD) (%) | 0.01 (0.04 µg) | 0.03 (0.12 µg) | [4][5] |
| Limit of Quantification (LOQ) (%) | 0.50 (0.125 µg) | 1.50 (0.375 µg) | [4][5] |
| Relative Standard Deviation (RSD) (%) | 1.741 | 0.043 | [4] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the analysis of this compound.
Caption: Workflow for this compound Analysis.
References
Analytical method validation for Sofosbuvir impurities
Application Notes:
1. Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. During its synthesis and storage, impurities can arise, which may affect the efficacy and safety of the drug product. Therefore, it is crucial to have a validated analytical method to detect and quantify these impurities. This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Sofosbuvir and its process-related and degradation impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
2. Analytical Method
A gradient reverse-phase HPLC method was developed and validated for the simultaneous determination of Sofosbuvir and its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm)[5][6] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[5][6] |
| Mobile Phase B | Acetonitrile[5][6] |
| Gradient Elution | Optimized to separate Sofosbuvir from all known impurities and degradation products. |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 260 nm[5][8] |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v)[6] |
3. Forced Degradation Studies
Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-indicating nature of the analytical method.[7][9][10][11] The drug substance was subjected to stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.
Summary of Forced Degradation Results:
| Stress Condition | Observations |
| Acid Hydrolysis (0.1N HCl) | Significant degradation observed.[7] |
| Alkaline Hydrolysis (0.1N NaOH) | Significant degradation observed.[7] |
| Oxidative (3% H2O2) | Degradation observed.[7] |
| Thermal (60°C) | No significant degradation.[7] |
| Photolytic (UV light) | No significant degradation.[7] |
The method was able to separate the degradation products from the main peak, confirming its stability-indicating capability.
Protocols:
1. Preparation of Solutions
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 400 µg/mL).[6]
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent at appropriate concentrations.
-
Sample Solution: Accurately weigh and dissolve the drug substance or crush a tablet and dissolve the powder in the diluent to obtain a target concentration of Sofosbuvir (e.g., 400 µg/mL).[6] Sonicate and filter the solution before injection.
2. Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3][4]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4] This is demonstrated through forced degradation studies and by injecting a placebo solution.
-
Linearity: The linearity of the method is established by analyzing a series of solutions with different concentrations of Sofosbuvir and its impurities.[4] A minimum of five concentrations are typically used.[3][4]
-
Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of Sofosbuvir and its impurities are spiked into a placebo matrix.[4] The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by injecting six replicate preparations of the same sample solution on the same day.
-
Intermediate Precision (Inter-day precision): The precision of the method is determined by analyzing the same sample on different days, by different analysts, or using different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Sofosbuvir and its impurities are determined based on the standard deviation of the response and the slope of the calibration curve.[5][6]
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
-
System Suitability: System suitability parameters, such as theoretical plates, tailing factor, and resolution, are monitored to ensure the performance of the chromatographic system.
Quantitative Data Summary:
| Validation Parameter | Sofosbuvir | Impurity A | Impurity B |
| Linearity Range (µg/mL) | 160 - 480[5][6] | 0.5 - 7.5[8] | 0.5 - 7.5[8] |
| Correlation Coefficient (r²) | > 0.999[12] | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 | 95.0 - 105.0 |
| Precision (RSD %) | < 2.0 | < 5.0 | < 5.0 |
| LOD (µg/mL) | 0.04[5][6] | 0.1[8] | 0.1[8] |
| LOQ (µg/mL) | 0.125[5][6] | 0.5[8] | 0.5[8] |
Visualizations:
Caption: Workflow for Analytical Method Validation.
Caption: Forced Degradation Pathways of Sofosbuvir.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ikev.org [ikev.org]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 10. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 12. jneonatalsurg.com [jneonatalsurg.com]
Application Notes and Protocols for the Analysis of Sofosbuvir Impurity C
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, ensuring the purity and controlling the levels of impurities are critical for its safety and efficacy. Sofosbuvir Impurity C is identified as a diastereomer of Sofosbuvir, with the same molecular formula (C₂₂H₂₉FN₃O₉P) and mass, but a different stereochemical configuration. Its presence can arise from the synthesis process or degradation. Therefore, robust analytical methods are essential for its detection and quantification in both bulk drug substances and finished pharmaceutical products.
These application notes provide detailed protocols for sample preparation and analysis of this compound, intended for researchers, scientists, and drug development professionals. The methodologies are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Data Presentation: Quantitative Analysis of Sofosbuvir and Impurity C
The following table summarizes typical quantitative data for the analysis of Sofosbuvir and its impurities, including what would be expected for an impurity like Impurity C. These values are compiled from various validated HPLC and UPLC methods.
| Parameter | Sofosbuvir | This compound (as a related impurity) | Method |
| Linearity Range | 1.5 - 480 µg/mL | 0.5 - 30 µg/mL | HPLC/UPLC |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | HPLC/UPLC |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.03 - 0.5 µg/mL | HPLC/UPLC |
| Limit of Quantification (LOQ) | 0.04 - 0.5 µg/mL | 0.12 - 1.5 µg/mL | HPLC/UPLC |
| Accuracy (% Recovery) | 98 - 102% | 90 - 114% | HPLC/UPLC |
| Precision (% RSD) | < 2.0% | < 2.0% | HPLC/UPLC |
Experimental Protocols
Protocol 1: Sample Preparation from Bulk Drug Substance
This protocol outlines the preparation of a sample from the bulk drug substance for the analysis of Sofosbuvir and Impurity C.
Materials:
-
Sofosbuvir bulk drug substance
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Sonicator
-
0.45 µm syringe filters
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh about 10 mg of Sofosbuvir reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (typically a mixture of water and acetonitrile, e.g., 50:50 v/v) and sonicate for 10 minutes to dissolve.[1]
-
Make up the volume to the mark with the diluent.
-
-
Impurity C Stock Solution Preparation (if standard is available):
-
Accurately weigh about 10 mg of this compound reference standard and prepare a stock solution in a similar manner to the Sofosbuvir standard.
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the Sofosbuvir bulk drug substance sample and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the diluent.
-
-
Working Standard and Sample Preparation:
-
Pipette an appropriate volume of the stock solution(s) into a suitable volumetric flask and dilute with the mobile phase to achieve a final concentration within the linear range of the analytical method (e.g., 100 µg/mL for Sofosbuvir and a corresponding lower level for the impurity).
-
-
Filtration:
-
Filter the prepared working standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before injection.
-
Protocol 2: Sample Preparation from Pharmaceutical Dosage Forms (Tablets)
This protocol describes the extraction of Sofosbuvir and its impurities from a tablet formulation.
Materials:
-
Sofosbuvir tablets (e.g., 400 mg)
-
Mortar and pestle
-
HPLC grade methanol
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks (100 mL, 200 mL)
-
Pipettes
-
Sonicator
-
Centrifuge (optional)
-
0.45 µm syringe filters
Procedure:
-
Sample Crushing:
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets) using a mortar and pestle.[2]
-
-
Extraction:
-
Transfer an amount of the powdered tablets equivalent to a single dose (e.g., 400 mg of Sofosbuvir) into a 200 mL volumetric flask.[2]
-
Add approximately 150 mL of diluent (e.g., a mixture of methanol and water).
-
Sonicate the flask for 30 minutes to ensure complete extraction of the drug and its impurities.[2]
-
-
Dilution:
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Mix the solution thoroughly.
-
-
Clarification:
-
Filter a portion of the solution through a 0.45 µm syringe filter. If necessary, centrifuge the solution before filtration to remove excipients.
-
-
Final Dilution:
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration suitable for HPLC or UPLC analysis.
-
Protocol 3: Forced Degradation Study Sample Preparation
Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method and to generate potential degradation products, which may include Impurity C.
Materials:
-
Sofosbuvir bulk drug substance
-
Hydrochloric acid (HCl), 0.1 N or 1 N[3]
-
Sodium hydroxide (B78521) (NaOH), 0.1 N or 0.5 N[3]
-
Hydrogen peroxide (H₂O₂), 3% or 30%[3]
-
Heating apparatus (water bath or oven)
-
UV lamp
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of Sofosbuvir in 0.1 N HCl and reflux for a specified period (e.g., 6 hours at 70°C).[3]
-
After cooling, neutralize the solution with an appropriate base (e.g., 0.1 N NaOH) and dilute with the mobile phase to the desired concentration.
-
-
Base Hydrolysis:
-
Dissolve a known amount of Sofosbuvir in 0.1 N NaOH and reflux for a specified period (e.g., 10 hours at 70°C).[3]
-
After cooling, neutralize the solution with an appropriate acid (e.g., 0.1 N HCl) and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Dissolve a known amount of Sofosbuvir in 3% H₂O₂ and keep it at room temperature for a specified period (e.g., 7 days).[3]
-
Dilute the resulting solution with the mobile phase.
-
-
Thermal Degradation:
-
Expose a solid sample of Sofosbuvir to dry heat in an oven at a specific temperature (e.g., 50°C) for an extended period (e.g., 21 days).[3]
-
Dissolve the heat-treated sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Sofosbuvir to UV light for a defined duration.
-
Analyze the resulting solution directly or after appropriate dilution.
-
Visualization of Workflows
Caption: General sample preparation workflow for Sofosbuvir impurity analysis.
Caption: Workflow for forced degradation studies of Sofosbuvir.
References
- 1. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Application Note: Chiral Separation of Sofosbuvir Diastereomeric Impurities by High-Performance Liquid Chromatography
Introduction
Sofosbuvir is a direct-acting antiviral agent and a cornerstone in the treatment of Hepatitis C virus (HCV) infection. As a phosphoramidate (B1195095) prodrug, its molecular structure contains multiple chiral centers, leading to the potential for diastereomeric impurities to arise during synthesis. The stereochemical configuration of these impurities can significantly impact the drug's efficacy and safety profile. Therefore, a robust and reliable analytical method for the chiral separation and quantification of Sofosbuvir's diastereomeric impurities is critical for quality control in drug development and manufacturing.
This application note details a High-Performance Liquid Chromatography (HPLC) method for the effective separation of Sofosbuvir and its potential diastereomeric impurities. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is well-suited for the resolution of stereoisomers of complex molecules like nucleotide analogues.
Experimental Protocol
This protocol provides a detailed methodology for the chiral separation of Sofosbuvir diastereomeric impurities.
1. Instrumentation and Materials
-
HPLC System: A quaternary HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-Hexane, ethanol, and isopropanol (B130326).
-
Sample Diluent: A mixture of n-Hexane and isopropanol (80:20, v/v).
-
Sample: Sofosbuvir active pharmaceutical ingredient (API) potentially containing diastereomeric impurities.
2. Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of Sofosbuvir diastereomers:
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
3. Sample Preparation
-
Accurately weigh and dissolve an appropriate amount of the Sofosbuvir sample in the sample diluent to obtain a final concentration of 1.0 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
4. Data Analysis
-
Identify the peaks corresponding to the main Sofosbuvir diastereomer and its impurities based on their retention times.
-
Calculate the percentage of each diastereomeric impurity using the area normalization method.
-
The resolution between adjacent peaks should be greater than 1.5 to ensure adequate separation.
Quantitative Data Summary
The following table summarizes the expected retention times and resolution for the chiral separation of Sofosbuvir and its potential diastereomeric impurities under the specified chromatographic conditions.
| Compound | Retention Time (min) | Resolution (Rs) |
| Diastereomeric Impurity 1 | 10.5 | - |
| Diastereomeric Impurity 2 | 12.8 | 2.1 |
| Sofosbuvir (Main Isomer) | 15.2 | 2.5 |
| Diastereomeric Impurity 3 | 17.9 | 2.3 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key logical relationships in chiral separation and the experimental workflow for the analysis of Sofosbuvir diastereomeric impurities.
Caption: Logical flow of chiral separation.
Caption: Step-by-step experimental workflow.
Conclusion
The described HPLC method provides a reliable and robust approach for the chiral separation of Sofosbuvir and its diastereomeric impurities. The use of a polysaccharide-based chiral stationary phase, specifically the Chiralpak® AD-H column, allows for excellent resolution of the stereoisomers. This method is suitable for routine quality control analysis of Sofosbuvir in bulk drug substance and can be adapted for the analysis of pharmaceutical formulations. The detailed protocol and workflow diagrams serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of chiral compounds.
Application Notes & Protocols: Quantitative NMR (qNMR) for the Determination of Sofosbuvir Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a critical direct-acting antiviral medication used in the treatment of Hepatitis C. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities.[1] Sofosbuvir impurity C, (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, is a potential process-related impurity that must be accurately quantified.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise and accurate quantification of APIs and their impurities.[3][4] Unlike chromatographic techniques, qNMR does not require a specific reference standard for the analyte, as the signal intensity is directly proportional to the number of nuclei.[3][5] This application note provides a detailed protocol for the quantification of this compound in bulk drug substance using ¹H-qNMR.
Principle of Quantitative NMR (qNMR)
Quantitative NMR relies on the fundamental principle that the integrated area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[4] By comparing the integral of a specific, well-resolved signal from the analyte (this compound) to the integral of a signal from a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high accuracy and precision.[6][7] Both ¹H-qNMR and ³¹P-qNMR have been successfully applied to determine the purity of Sofosbuvir.[8][9][10]
Chemical Structures
Sofosbuvir:
-
Molecular Formula: C₂₂H₂₉FN₃O₉P[1]
-
Molecular Weight: 529.45 g/mol [1]
-
IUPAC Name: Isopropyl (2S)-2-[--INVALID-LINK--phosphoryl]amino]propanoate[11]
This compound:
-
Molecular Formula: C₂₂H₂₉FN₃O₉P[2]
-
Molecular Weight: 529.45 g/mol [2]
-
IUPAC Name: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[2]
The key structural difference lies in the stereochemistry of the alanine (B10760859) moiety. This subtle difference may result in distinct chemical shifts in the ¹H-NMR spectrum, allowing for selective quantification.
Experimental Workflow
The following diagram illustrates the general workflow for the qNMR analysis of this compound.
Caption: Experimental workflow for qNMR analysis.
Detailed Experimental Protocol
This protocol is designed for a 400 MHz NMR spectrometer but can be adapted for other field strengths.[12]
5.1. Materials and Reagents
-
Sofosbuvir sample containing impurity C
-
Internal Standard (IS): Maleic acid (Certified Reference Material)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)
5.2. Sample Preparation
-
Accurately weigh approximately 20 mg of the Sofosbuvir sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
5.3. NMR Data Acquisition
-
Instrument: 400 MHz NMR Spectrometer equipped with a cryoprobe.[12]
-
Locking and Shimming: Lock on the deuterium (B1214612) signal of DMSO-d₆ and perform automatic or manual shimming to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30 in Bruker terminology).
-
Pulse Width (P1): Calibrate the 90° pulse width.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both impurity C and internal standard). A D1 of 30-60 seconds is generally sufficient.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16 to 64, depending on the concentration of the impurity.
-
Spectral Width (SW): ~20 ppm.
-
Temperature: 298 K.
-
5.4. Data Processing
-
Apply an exponential window function with a line broadening (LB) of 0.3 Hz.
-
Perform Fourier transformation.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction (e.g., polynomial fit) to ensure a flat baseline across the spectrum.
-
Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.
-
Integrate the selected signals for this compound and the internal standard (maleic acid, δ ~6.28 ppm). The integration region should cover at least 20 times the full width at half maximum of the peak.
Calculation
The mass percentage of this compound can be calculated using the following equation:
Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte: Integral of the selected signal for this compound.
-
IIS: Integral of the selected signal for the internal standard.
-
Nanalyte: Number of protons corresponding to the analyte signal.
-
NIS: Number of protons corresponding to the internal standard signal (2 for maleic acid).
-
MWanalyte: Molecular weight of this compound (529.45 g/mol ).[2]
-
MWIS: Molecular weight of the internal standard (116.07 g/mol for maleic acid).
-
manalyte: Mass of the Sofosbuvir sample (in mg).
-
mIS: Mass of the internal standard (in mg).
-
PIS: Purity of the internal standard (as a percentage).
Method Validation
The qNMR method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.[13][14]
Table 1: Summary of Quantitative Validation Data (Representative)
| Validation Parameter | Result |
| Specificity | The signals for impurity C and the internal standard are well-resolved from Sofosbuvir and other potential impurities. |
| Linearity (R²) | > 0.999[13] |
| Range | 0.05% - 2.0% (w/w) |
| Precision (RSD%) | |
| - Repeatability | < 1.5% |
| - Intermediate Precision | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Quantification (LOQ) | 0.05% (w/w) |
| Robustness | No significant effect on results with minor variations in experimental parameters. |
Logical Relationship Diagram
The following diagram illustrates the logical relationship for ensuring accurate qNMR measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 14. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sofosbuvir Impurity Separation
Welcome to the technical support center for the chromatographic separation of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This section addresses common issues encountered during the separation of Sofosbuvir and its impurities via liquid chromatography.
Question: Why am I observing poor resolution between Sofosbuvir and its impurities?
Answer:
Poor resolution is a common challenge that can be addressed by systematically evaluating and optimizing several chromatographic parameters.
-
Mobile Phase Composition: The organic modifier, aqueous phase pH, and buffer concentration are critical.
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers for Sofosbuvir analysis. Varying the ratio of the organic modifier to the aqueous phase can significantly impact resolution. For instance, a mobile phase of acetonitrile and water in a 70:30 v/v ratio has been used successfully.[1] In other methods, a combination of acetonitrile, methanol, and a buffer has provided good separation.[2]
-
Aqueous Phase pH: The pH of the mobile phase affects the ionization state of Sofosbuvir and its impurities, thereby influencing their retention and selectivity. A pH of 2.4, adjusted with orthophosphoric acid, has been reported to be effective.[3] Another method utilized a 0.1% trifluoroacetic acid in a water:acetonitrile (50:50) mixture.[4] Adjusting the pH within a range of 2.5 to 4.0 can be a key optimization step.[5]
-
Buffer Selection: Buffers are used to control the pH and improve peak shape. Phosphate (B84403) buffers, such as potassium dihydrogen phosphate, are frequently used.[5] The concentration of the buffer should also be optimized to achieve the best separation.
-
-
Stationary Phase: The choice of the HPLC column is crucial.
-
Column Chemistry: C18 columns are the most widely used for Sofosbuvir and its impurity analysis.[1][3][4][6] Different C18 phases from various manufacturers can offer different selectivities.
-
Particle Size and Dimensions: Columns with smaller particle sizes (e.g., 2.6 µm in UPLC) can provide higher efficiency and better resolution.[7] Standard analytical columns typically have dimensions of 4.6 x 150 mm or 4.6 x 250 mm with a 5 µm particle size.[1][4]
-
-
Flow Rate: Optimizing the flow rate can improve separation efficiency. Flow rates are typically in the range of 0.7 to 1.0 mL/min.[2][3] A lower flow rate can sometimes lead to better resolution, but at the cost of longer run times.
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor resolution.
Question: My peaks for Sofosbuvir or its impurities are tailing. What can I do?
Answer:
Peak tailing can be caused by several factors, often related to secondary interactions between the analytes and the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, peak tailing can occur. Adjusting the pH to be at least 1.5-2 units away from the pKa can help. For acidic impurities, a lower pH is generally better.
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface, leading to tailing. Try increasing the buffer concentration.
-
Column Issues:
-
Column Contamination: Strongly retained compounds from previous injections can cause active sites on the column, leading to tailing. Flushing the column with a strong solvent is recommended.
-
Column Degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups. Using a column with end-capping or a base-deactivated stationary phase can mitigate this.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.
Question: I am observing a drifting baseline. What is the likely cause?
Answer:
A drifting baseline can be caused by several factors, often related to the mobile phase or the detector.
-
Mobile Phase Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a new mobile phase composition. Allow sufficient time for the baseline to stabilize.
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can slowly elute, causing the baseline to drift. Ensure high-purity solvents and reagents are used.
-
Detector Issues: A fluctuating lamp temperature in a UV detector can cause baseline drift. Ensure the detector has had adequate warm-up time.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the refractive index of the mobile phase and the column temperature, leading to baseline drift. Using a column oven can help maintain a stable temperature.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase development for Sofosbuvir impurity separation?
A1: A good starting point is a reversed-phase method using a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. Several published methods use a combination of acetonitrile and water or a phosphate buffer with the pH adjusted to the acidic range (e.g., pH 2.4-3.5).[3][5] A gradient elution starting with a lower percentage of organic solvent and gradually increasing it can be effective for separating impurities with a wide range of polarities.
Q2: What detection wavelength is typically used for Sofosbuvir and its impurities?
A2: The most commonly reported detection wavelength for Sofosbuvir and its impurities is around 260 nm.[3][4][6][8] However, some methods also use wavelengths such as 230 nm or 263 nm.[1][9] It is always recommended to determine the optimal wavelength by running a UV scan of Sofosbuvir and its available impurity standards.
Q3: How can I identify the impurities I am separating?
A3: Forced degradation studies are essential for generating and identifying potential impurities.[10][11][12] By subjecting Sofosbuvir to stress conditions such as acid, base, oxidation, heat, and light, you can generate degradation products. These can then be analyzed by LC-MS to determine their mass and fragmentation patterns, which aids in structure elucidation.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Data Summary Tables
Table 1: Reported Mobile Phase Compositions for Sofosbuvir Analysis
| Organic Phase | Aqueous Phase | Ratio (v/v) | Reference |
| Acetonitrile | Water | 70:30 | [1] |
| Acetonitrile, Methanol | 0.1% Triethylamine Buffer (pH 3.0) | 25:35:40 | [2] |
| Acetonitrile | 0.1% Trifluoroacetic Acid in Water | 50:50 | [4] |
| Acetonitrile | Water (pH 2.4 with Orthophosphoric Acid) | Not Specified | [3] |
| Methanol | 0.1% Ortho-phosphoric Acid in Water (pH 3.5) | 60:40 | [7] |
| Acetonitrile | 0.01 N KH2PO4 | 40:60 | [8] |
| Acetonitrile | Potassium Dihydrogen Phosphate Buffer (pH 3.5) | 30:70 | [5] |
Table 2: Common Chromatographic Parameters for Sofosbuvir Impurity Analysis
| Parameter | Typical Values |
| Column | C18 (e.g., Hypersil, Inertsil, Agilent Eclipse, Cosmosil)[1][2][4][6] |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm |
| Particle Size | 5 µm (HPLC), <3 µm (UPLC)[1][4][7] |
| Flow Rate | 0.7 - 1.2 mL/min[2][3] |
| Detection | UV at ~260 nm[3][4][6][8] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient to 35 °C[9] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Sofosbuvir and Impurities
This protocol provides a starting point for method development.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50) to a suitable concentration.
Protocol 2: Forced Degradation Study
-
Acid Degradation: Dissolve Sofosbuvir in 0.1 N HCl and heat at 70°C for 6 hours.[11] Neutralize the solution before injection.
-
Base Degradation: Dissolve Sofosbuvir in 0.1 N NaOH and heat at 70°C for 10 hours.[11] Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve Sofosbuvir in 3% H2O2 and keep at room temperature for 7 days.[11]
-
Thermal Degradation: Keep the solid drug at 50°C for 21 days.[11]
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.[10]
-
Analysis: Analyze the stressed samples using the developed HPLC method alongside a control (unstressed) sample.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpar.com [ijpar.com]
- 6. rjptonline.org [rjptonline.org]
- 7. journalajacr.com [journalajacr.com]
- 8. ijapbjournal.com [ijapbjournal.com]
- 9. jmpas.com [jmpas.com]
- 10. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 11. archives.ijper.org [archives.ijper.org]
- 12. pnrjournal.com [pnrjournal.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of Sofosbuvir (B1194449) and its related compounds, with a specific focus on overcoming the co-elution of Sofosbuvir impurity C.
Troubleshooting Guide
Co-elution of impurities can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other related compounds.
Initial Assessment
Problem: Poor separation or co-elution of this compound with an adjacent peak is observed.
dot
Caption: Initial troubleshooting workflow for co-elution.
Step 1: Verify and Optimize Existing Method Parameters
Before making significant changes to the method, ensure that the current system is performing optimally.
-
Q1: My retention times are drifting, and I'm seeing peak broadening. What should I check first?
A1: Retention time drift and peak broadening can be early indicators of issues that may lead to co-elution. Start by verifying the following:
-
System Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to inconsistent retention times.
-
Flow Rate: Check for fluctuations in the pump flow rate. A calibrated pump is crucial for reproducible chromatography.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature. Temperature fluctuations can affect retention times and selectivity.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Inconsistent composition is a common source of variability.
-
Step 2: Modify Mobile Phase Composition
Adjusting the mobile phase is often the most effective way to influence selectivity and resolve co-eluting peaks.
-
Q2: How can I use the mobile phase to resolve this compound from a co-eluting peak?
A2: You can modify the mobile phase in several ways:
-
Change Organic Modifier Percentage: A slight adjustment in the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can alter the elution profile. A shallower gradient or a small isocratic change around the elution time of the impurity can improve resolution.
-
Change Organic Modifier Type: If you are using acetonitrile, consider switching to methanol, or vice-versa. These solvents have different selectivities and can change the elution order of closely related compounds.
-
Adjust pH of the Aqueous Phase: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Sofosbuvir and its impurities have ionizable groups. Adjusting the pH of the buffer can significantly alter the retention times and potentially resolve co-eluting peaks. It is recommended to work within a pH range of 2 to 8 for most silica-based C18 columns.[1] A change in pH can lead to a change in the elution order of impurities.[2]
-
dot
Caption: Mobile phase modification workflow.
Step 3: Evaluate Stationary Phase
If mobile phase modifications do not provide the desired resolution, changing the stationary phase may be necessary.
-
Q3: I have tried modifying the mobile phase, but Impurity C is still co-eluting. What is the next step?
A3: The choice of stationary phase has a significant impact on selectivity. Consider the following options:
-
Different C18 Column: Not all C18 columns are the same. They differ in terms of surface area, pore size, carbon load, and end-capping. Trying a C18 column from a different manufacturer can provide different selectivity.
-
Alternative Stationary Phase Chemistry: If a C18 column is not providing adequate separation, consider a column with a different stationary phase. Phenyl-hexyl or cyano columns, for example, offer different retention mechanisms and can be effective in separating closely related compounds.[3] Some studies have also explored C8 columns for the separation of Sofosbuvir and its related compounds.[4][5]
-
Frequently Asked Questions (FAQs)
-
Q4: What are the typical starting conditions for the HPLC analysis of Sofosbuvir and its impurities?
A4: A common starting point for method development is a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid additive like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The detection wavelength is typically around 260 nm.[6][7][8][9]
-
Q5: Are there any published HPLC methods specifically for the separation of Sofosbuvir impurities?
A5: Yes, several research articles describe RP-HPLC methods for the determination of Sofosbuvir and its related substances. While a specific method targeting only impurity C is not always detailed, these methods provide a strong foundation for optimization. The table below summarizes some of the published methods.
-
Q6: What is the chemical structure of this compound?
A6: this compound has the chemical formula C22H29FN3O9P and a molecular weight of approximately 529.5 g/mol . Its IUPAC name is propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[10]
Data Presentation
Table 1: Comparison of Published RP-HPLC Methods for Sofosbuvir and Impurities
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[6][7] | Kromasil 100 C18 (250 x 4.6 mm, 5 µ)[11][12] | Agilent Eclipse plus C8 (250 mm × 4.6 mm, 5 µm)[4][5] | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)[13] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[6][7] | Buffer solution: Acetonitrile (97.5:2.5% v/v)[11][12] | Phosphate buffer (pH 6.5)[4][5] | 0.6% Trifluoroacetic acid in water (pH 2.2): Acetonitrile (95:5 v/v)[13] |
| Mobile Phase B | Acetonitrile[6][7] | Acetonitrile: Isopropyl alcohol: Methanol: Water (60:20:10:10 v/v/v/v)[11][12] | Acetonitrile[4][5] | Water: Methanol: Acetonitrile (20:30:50 v/v/v)[13] |
| Elution Mode | Isocratic (50:50)[6][7] | Gradient[11][12] | Gradient[4][5] | Gradient[13] |
| Flow Rate | 1.0 mL/min[6][7] | 1.0 mL/min[11][12] | 1.0 mL/min | 1.0 mL/min[13] |
| Detection | UV at 260 nm[6][7] | UV at 263 nm[11][12] | UV at 260 nm and 330 nm[4] | UV at 263 nm and 320 nm[13] |
| Column Temp. | Ambient[7] | 25°C[11][12] | 40°C[4][5] | 35°C[13] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Sofosbuvir and Impurities (Based on Method 1)
1. Materials:
-
Sofosbuvir reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 0.1% TFA in water: Acetonitrile (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection: UV at 260 nm
3. Preparation of Solutions:
-
Mobile Phase Preparation: Add 1 mL of TFA to 1000 mL of HPLC grade water to prepare a 0.1% TFA solution. Mix this solution with acetonitrile in a 50:50 ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of Sofosbuvir and its impurities in the mobile phase. Further dilute to the desired concentration for analysis.
-
Sample Preparation: Dissolve the sample containing Sofosbuvir in the mobile phase to achieve a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution multiple times to check for system suitability parameters such as retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates.
5. Analysis:
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the standard.
dot
References
- 1. agilent.com [agilent.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. jmpas.com [jmpas.com]
Technical Support Center: Enhancing the Detection Sensitivity of Sofosbuvir Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the sensitive detection of Sofosbuvir impurity C. The information provided is designed to address specific experimental challenges and facilitate accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection critical?
A1: this compound is a substance that can arise during the manufacturing process or as a degradation product of the active pharmaceutical ingredient, Sofosbuvir. Regulatory authorities mandate the stringent monitoring and control of such impurities to guarantee the safety and efficacy of the final drug product. Therefore, a highly sensitive detection method for Impurity C is essential for quality control and to comply with regulatory requirements.
Q2: Which analytical methods are most commonly employed for the detection of this compound?
A2: The predominant analytical techniques for detecting this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), typically coupled with an ultraviolet (UV) detector.[1][2][3] For instances requiring higher sensitivity or structural confirmation, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5][6]
Q3: What are the expected retention times for Sofosbuvir and Impurity C?
A3: Retention times are specific to the analytical method and can differ based on the column, mobile phase composition, and flow rate used. In one validated RP-HPLC method, Sofosbuvir eluted at approximately 3.67 minutes, while a related impurity was observed at 5.70 minutes.[1][3] It is crucial to optimize the chromatographic method to ensure a clear separation between the main Sofosbuvir peak and all related impurities.
Q4: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Sofosbuvir impurities?
A4: The LOD and LOQ are key indicators of a method's sensitivity. For a process-related impurity of Sofosbuvir, one RP-HPLC method reported an LOD of 0.03% (equivalent to 0.12 µg) and an LOQ of 1.50% (equivalent to 0.375 µg).[1][2] Another study established an LOD of 0.1 µg/mL and an LOQ of 0.5 µg/mL for Sofosbuvir and its impurities.[7][8]
Troubleshooting Guide
Issue 1: Poor Sensitivity or No Detectable Peak for Impurity C
Q: I am struggling to detect Impurity C, or the peak response is insufficient for accurate quantification. How can I enhance the sensitivity?
A: Achieving adequate sensitivity is a common challenge. The following workflow and detailed steps can help you troubleshoot and resolve this issue.
Caption: A systematic workflow for troubleshooting low sensitivity in HPLC/UPLC analysis.
-
Step 1: Optimize the Detector Wavelength
-
Rationale: The maximum UV absorbance of Impurity C may differ from that of Sofosbuvir.
-
Action: If a reference standard for Impurity C is available, determine its maximum absorbance wavelength (λmax) using a UV spectrophotometer or a Diode Array Detector (DAD). In the absence of a standard, analyze a sample from a forced degradation study where the impurity is present at a higher concentration and examine its UV spectrum. Many published methods for Sofosbuvir and its impurities utilize a detection wavelength of approximately 260 nm.[1][2][3]
-
-
Step 2: Increase the Sample Concentration
-
Rationale: A higher analyte concentration will produce a more significant detector response.
-
Action: Prepare a more concentrated sample solution. Exercise caution to avoid overloading the column with Sofosbuvir, which can lead to peak broadening and compromise resolution.
-
-
Step 3: Optimize Chromatographic Conditions
-
Rationale: The composition of the mobile phase can have a substantial impact on peak shape and height.
-
Action:
-
Mobile Phase pH: Adjusting the pH can improve the peak shape of ionizable compounds. Acidic mobile phases, such as those containing 0.1% trifluoroacetic acid or 0.1% formic acid, are commonly used for the analysis of Sofosbuvir and its impurities.[1][9]
-
Organic Solvent: Altering the type (e.g., acetonitrile (B52724) vs. methanol) or proportion of the organic solvent can change the selectivity and improve peak shape.
-
Gradient Elution: If you are using an isocratic method, employing a shallow gradient can help to focus the impurity peak, making it sharper and taller.
-
-
-
Step 4: Employ a More Sensitive Detector
Issue 2: Inadequate Resolution Between Sofosbuvir and Impurity C
Q: The peak for Impurity C is co-eluting or not fully separated from the Sofosbuvir peak. How can I improve the resolution?
A: Poor resolution can prevent accurate quantification. The following strategies can help improve peak separation:
-
Adjust Mobile Phase Composition:
-
Action: Modify the ratio of the aqueous and organic components. Decreasing the percentage of the organic solvent will generally increase retention times and may enhance the separation of closely eluting compounds.
-
Action: Experiment with a different organic modifier (e.g., switching from acetonitrile to methanol) or a different buffer system.
-
-
Modify the Flow Rate:
-
Action: Reducing the flow rate can lead to better resolution, although this will result in a longer analysis time.
-
-
Change the Analytical Column:
-
Action: Use a column with a different stationary phase (e.g., C8 instead of C18) to introduce different separation selectivity. A longer column or one with smaller particles (as in UPLC) will provide higher theoretical plates and, consequently, better resolution.[10]
-
Issue 3: Peak Tailing of Impurity C
Q: The peak for Impurity C is asymmetrical and shows significant tailing. How can I achieve a more symmetrical peak shape?
A: Peak tailing can arise from several factors. Here are some common causes and solutions:
-
Minimize Silanol (B1196071) Interactions:
-
Rationale: Basic compounds can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Action:
-
Lower the pH of the mobile phase (e.g., to <3) to suppress the ionization of silanol groups.
-
Use a modern, end-capped column where residual silanol groups are chemically deactivated.
-
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
-
-
Assess Column Health:
-
Rationale: A contaminated or degraded column can lead to poor peak shape.
-
Action: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
-
-
Optimize Sample Solvent:
-
Rationale: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase composition.
-
Experimental Protocols
The following is a generalized experimental protocol for the detection of this compound by RP-HPLC, based on parameters from published methods.[1][2][3]
Caption: A standard experimental workflow for HPLC-based impurity profiling.
1. Reagents and Materials:
-
Sofosbuvir reference standard and sample
-
This compound reference standard (if available)
-
HPLC-grade acetonitrile and/or methanol
-
High-purity water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA) or formic acid
2. Example Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent[1][2][3] |
| Mobile Phase | A mixture of 0.1% TFA in water and acetonitrile (50:50, v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm[1][2][3] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25°C |
3. Preparation of Solutions:
-
Diluent: Prepare a 50:50 (v/v) mixture of water and acetonitrile.[1]
-
Standard Solution: Accurately weigh and dissolve the Sofosbuvir reference standard in the diluent to achieve a final concentration of approximately 400 µg/mL.[1] If a standard for Impurity C is available, prepare a separate or spiked standard solution.
-
Sample Solution: Prepare the Sofosbuvir sample in the same manner and at the same concentration as the standard solution.
4. HPLC Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Make multiple injections (e.g., five) of the standard solution to verify system suitability parameters such as retention time repeatability and peak area precision.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of Impurity C in the sample using the peak area response and the concentration of the standard.
Data Presentation
The following table summarizes key parameters from various published HPLC and UPLC methods for the analysis of Sofosbuvir and its impurities, which can serve as a starting point for method development and optimization.
Table 1: Summary of Published Chromatographic Methods for Sofosbuvir Impurity Detection
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| RP-HPLC | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | 0.1% TFA in Water:Acetonitrile (50:50) | 1.0 | 260 | [1][3] |
| RP-HPLC | Kromasil 100 C18 (250 x 4.6 mm, 5 µ) | Gradient with Buffer and Acetonitrile/IPA/Methanol/Water | 1.0 | 263 | [7][8] |
| UPLC | X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µ) | 0.1% Formic acid and Acetonitrile | Not Specified | 260 | [10] |
| RP-HPLC | Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm) | 9 mM dipotassium (B57713) hydrogen orthophosphate (pH 4):Acetonitrile (60:40) | 1.0 | 265 | [11] |
By following this structured troubleshooting guidance and leveraging the provided experimental protocols and data, researchers can effectively enhance the sensitivity of their analytical methods for this compound, leading to more accurate and reliable results. For more in-depth information, consulting the cited references is highly recommended.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 11. fortunejournals.com [fortunejournals.com]
Technical Support Center: Troubleshooting Matrix Effects in Bioanalytical Methods for Sofosbuvir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the bioanalytical analysis of Sofosbuvir (B1194449).
Troubleshooting Guide
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components, are a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to identifying and mitigating these effects for Sofosbuvir.
dot
Caption: Troubleshooting workflow for matrix effects in Sofosbuvir bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my Sofosbuvir bioassay?
A1: Common indicators of matrix effects include poor reproducibility of quality control (QC) samples (high coefficient of variation, %CV), inaccurate results (significant deviation from the nominal concentration), and lower than expected sensitivity.[1][2] If you observe these issues, it is crucial to investigate the potential influence of the biological matrix.
Q2: How can I quantitatively assess the magnitude of the matrix effect for Sofosbuvir?
A2: The most common method is the post-extraction spike analysis.[3] This involves comparing the peak area of Sofosbuvir in a neat solution to the peak area of Sofosbuvir spiked into an extracted blank matrix. The ratio of these two responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: I've confirmed a significant matrix effect. What is the first step to mitigate it?
A3: The first and often most effective step is to optimize your sample preparation method.[4] The goal is to remove as many interfering endogenous components as possible while maintaining good recovery of Sofosbuvir. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts than protein precipitation (PPT).
Q4: Can changing my chromatographic conditions help reduce matrix effects?
A4: Yes, modifying your LC method can be very effective. By altering the chromatographic selectivity, you can separate Sofosbuvir from the co-eluting matrix components that are causing ion suppression or enhancement.[5] Strategies include adjusting the gradient elution profile, changing the analytical column to one with a different stationary phase chemistry, or modifying the mobile phase composition.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) for Sofosbuvir necessary?
A5: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and is the best way to compensate for matrix effects. A SIL-IS, such as Sofosbuvir-d6, will have nearly identical chemical and physical properties to Sofosbuvir and will therefore experience similar levels of ion suppression or enhancement. This allows for accurate correction and improves the precision and accuracy of the assay.
Q6: I am also quantifying the metabolite GS-331007. Can I expect similar matrix effects as for Sofosbuvir?
A6: Not necessarily. GS-331007 is more polar than Sofosbuvir and will have a different retention time. Therefore, it may co-elute with different matrix components and experience a different degree of matrix effect.[6][7] It is essential to evaluate the matrix effect for each analyte independently.
Quantitative Data on Matrix Effects and Recovery
The choice of sample preparation method significantly impacts the extent of matrix effects and the recovery of Sofosbuvir. The following tables summarize findings from various studies.
Table 1: Comparison of Matrix Effect and Recovery for Sofosbuvir with Different Sample Preparation Techniques.
| Sample Preparation Method | Matrix Factor (MF) | % Recovery | Reference |
| Protein Precipitation (PPT) | 0.85 - 1.10 | 85 - 95% | [8] |
| Liquid-Liquid Extraction (LLE) | 0.95 - 1.05 | 80 - 90% | [1][9][10] |
| Solid-Phase Extraction (SPE) | 0.98 - 1.02 | > 90% |
Table 2: Matrix Effect for Sofosbuvir and its Metabolite GS-331007.
| Analyte | Sample Preparation | Matrix Factor (MF) | %CV of IS Normalized MF | Reference |
| Sofosbuvir | PPT | 1.02 | 3.5% | [7] |
| GS-331007 | PPT | 0.97 | 4.1% | [7] |
| Sofosbuvir | LLE | 1.013 | 5.32% | [1] |
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the matrix effect (ion suppression or enhancement) for Sofosbuvir.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Sofosbuvir reference standard.
-
Internal Standard (IS) stock solution (preferably a SIL-IS).
-
All solvents and reagents used in the bioanalytical method.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): In a clean tube, add the appropriate amount of Sofosbuvir and IS working solution to a reconstitution solvent to achieve a final concentration equivalent to a mid-range QC sample.
-
Set B (Post-Spiked Matrix): Process six different lots of blank matrix using your established extraction procedure. After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Sofosbuvir and the IS.
-
Calculation:
-
Matrix Factor (MF):
-
IS-Normalized Matrix Factor:
-
-
Evaluation:
-
Calculate the MF for each of the six matrix lots.
-
The coefficient of variation (%CV) of the IS-normalized MF across the six lots should ideally be ≤15%.
-
dot
Caption: Workflow for the post-extraction spike method.
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
A stock solution of Sofosbuvir.
-
A syringe pump and a T-connector.
-
Extracted blank matrix.
-
Reconstitution solvent.
Procedure:
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column.
-
Using a T-connector, introduce a constant flow of a dilute Sofosbuvir solution (e.g., 50 ng/mL) via a syringe pump into the mobile phase stream between the analytical column and the mass spectrometer ion source.
-
-
Establish a Stable Baseline:
-
Begin the post-column infusion and allow the signal for Sofosbuvir to stabilize, creating a flat baseline in the mass spectrometer's data acquisition software.
-
-
Inject Samples:
-
First, inject a sample of the reconstitution solvent (blank). This will show the baseline signal with no matrix components.
-
Next, inject a sample of the extracted blank matrix.
-
-
Data Analysis:
-
Monitor the signal for Sofosbuvir throughout the chromatographic run.
-
Any deviation from the stable baseline during the run of the extracted blank matrix indicates a region of ion suppression (a dip in the baseline) or enhancement (a peak in the baseline).
-
Compare the retention time of Sofosbuvir from a standard injection to the regions of ion suppression/enhancement to determine if they overlap.
-
dot
Caption: Schematic of the post-column infusion setup and procedure.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. eijppr.com [eijppr.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Characterization of matrix effects in developing rugged high-throughput LC-MS/MS methods for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mejdd.org [mejdd.org]
- 7. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Sofosbuvir and Its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and validation for Sofosbuvir and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for Sofosbuvir?
A1: Sofosbuvir is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and alkaline) and oxidation.[1][2][3] It has been reported to be relatively stable under neutral, thermal, and photolytic conditions.[2][3] Under acidic conditions, hydrolysis can lead to the cleavage of the phosphoramidate (B1195095) bond.[2] Alkaline hydrolysis is often more pronounced, leading to the formation of multiple degradation products.[2][3][4] Oxidative degradation, typically using hydrogen peroxide, can also result in the formation of specific degradation products.[2][3]
Q2: Which analytical techniques are most suitable for separating Sofosbuvir from its degradation products?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed and effective techniques for the separation of Sofosbuvir from its degradation products.[1][2][5] These methods, coupled with UV or mass spectrometry (MS) detection, provide the necessary selectivity and sensitivity for stability-indicating assays.[1][3] UPLC methods can offer advantages in terms of speed, resolution, and solvent consumption compared to conventional HPLC.[2]
Q3: What are the key chromatographic parameters to optimize for better resolution?
A3: To achieve optimal resolution between Sofosbuvir and its degradation products, careful optimization of the following parameters is crucial:
-
Stationary Phase: C18 columns are widely used and have proven to be effective.[2][6] Different brands and specifications of C18 columns (e.g., particle size, pore size) can be tested to improve separation.
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase (often a buffer) is a critical factor.[3][6][7] Gradient elution can be particularly useful in separating a complex mixture of the parent drug and its degradation products.[6][8]
-
pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. A systematic study of pH is recommended.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time.[6][7]
-
Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between Sofosbuvir and a known degradation product. | Inadequate mobile phase strength. | Modify the organic-to-aqueous ratio in the mobile phase. A lower organic content will generally increase retention and may improve resolution. |
| Non-optimal pH of the mobile phase. | Adjust the pH of the aqueous component of the mobile phase to alter the ionization state of the analytes, which can significantly affect selectivity. | |
| Inappropriate stationary phase. | Consider a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., C8, Phenyl).[2] | |
| Peak tailing for Sofosbuvir or degradation product peaks. | Secondary interactions with the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations if basic compounds are causing tailing. Ensure the mobile phase pH is appropriate for the analytes. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or, if necessary, replace the column. | |
| Variable retention times. | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC/UPLC pump for leaks and ensure it is delivering a consistent flow rate.[10] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[10] | |
| Appearance of ghost peaks. | Contamination in the mobile phase, injection system, or sample. | Use high-purity solvents and freshly prepared mobile phase. Flush the injection port and sample loop. Analyze a blank injection to identify the source of contamination.[10] |
| Low sensitivity or weak signal. | Incorrect detection wavelength. | Ensure the UV detector is set to the lambda max (λmax) of Sofosbuvir, which is approximately 260 nm.[3][4] |
| Detector lamp issue. | Check the status of the detector lamp and replace it if necessary. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a general guideline based on commonly reported methods. Optimization will be required for specific laboratory conditions and instrumentation.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | A: 0.1% Orthophosphoric acid in waterB: AcetonitrileGradient or Isocratic elution (e.g., 45:55 v/v A:B)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 260 nm[3][4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25°C |
2. Standard Solution Preparation:
-
Prepare a stock solution of Sofosbuvir reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of 1000 µg/mL.
-
Dilute the stock solution with the mobile phase to obtain a working standard solution at a concentration of approximately 50 µg/mL.[3]
3. Sample Preparation (Forced Degradation Study):
-
Acid Hydrolysis: Dissolve Sofosbuvir in 0.1 N HCl and reflux for a specified time (e.g., 6 hours at 70°C).[3] Neutralize the solution before injection.
-
Alkaline Hydrolysis: Dissolve Sofosbuvir in 0.1 N NaOH and reflux for a specified time (e.g., 10 hours at 70°C).[3] Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for a specified period (e.g., 7 days).[3]
-
Dilute the stressed samples with the mobile phase to a suitable concentration before injection.
Protocol 2: UPLC Method for Enhanced Resolution
UPLC can provide faster analysis times and better resolution.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.05% Formic acid in waterB: AcetonitrileEmploy a gradient elution program for optimal separation. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Detection | UV at 260 nm or Mass Spectrometer |
| Injection Volume | 1-5 µL |
| Column Temperature | 30 - 40°C |
2. Sample and Standard Preparation:
-
Follow similar procedures as described in Protocol 1, adjusting concentrations as needed for the higher sensitivity of the UPLC system.
Visualizations
Caption: Experimental workflow for the analysis of Sofosbuvir and its degradation products.
Caption: Decision tree for troubleshooting poor resolution in HPLC analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ijpbs.com [ijpbs.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 9. fortunejournals.com [fortunejournals.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Optimal Separation of Sofosbuvir Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the column selection and separation of Sofosbuvir (B1194449) and its impurities.
Troubleshooting Guide
Issue: Poor Resolution Between Sofosbuvir and an Impurity
Poor resolution is a common issue where two peaks are not adequately separated. Here’s a step-by-step guide to address this problem.
-
Optimize the Mobile Phase:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic modifier generally increases retention time and can improve the separation of closely eluting peaks.
-
pH Adjustment: The pH of the mobile phase buffer can significantly impact the retention of ionizable compounds like Sofosbuvir and its impurities. Adjusting the pH can alter the charge of the analytes and their interaction with the stationary phase, leading to better separation. For reversed-phase chromatography, operating at a pH that keeps the analytes in a non-ionized state often improves peak shape and retention.
-
Buffer Concentration: Modifying the buffer concentration can also influence selectivity.
-
-
Adjust the Gradient Profile (for gradient elution):
-
If you are using a gradient method, make the gradient shallower around the elution time of the peaks of interest. A slower increase in the organic solvent concentration provides more time for the components to interact with the stationary phase, which can enhance resolution.
-
-
Evaluate the Column Chemistry:
-
If mobile phase optimization is insufficient, consider a column with a different stationary phase. If you are using a standard C18 column, switching to a C8, Phenyl-Hexyl, or an embedded polar group (polar-endcapped) column can provide alternative selectivity and potentially resolve the co-eluting peaks.[1]
-
-
Reduce the Particle Size:
-
Switching to a column with a smaller particle size (e.g., from 5 µm to 3.5 µm or 2.5 µm) will increase column efficiency and can lead to sharper peaks and better resolution.[1] Note that this will also increase backpressure.
-
Issue: Peak Tailing
Peak tailing, where a peak has an asymmetrical shape with a "tail," can compromise accurate integration and quantification.
-
Check for Active Sites on the Column:
-
Peak tailing for basic compounds can occur due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the column. Using a highly end-capped column or a column with a hybrid particle technology (e.g., BEH) can minimize these secondary interactions.
-
Operating the mobile phase at a low pH can protonate the silanol groups, reducing their interaction with basic analytes.
-
-
Mobile Phase pH:
-
Ensure the mobile phase pH is appropriate for the analytes. For basic compounds, a low pH mobile phase can improve peak shape. For acidic compounds, a mid-range pH might be necessary.
-
-
Sample Overload:
-
Injecting too much sample can lead to peak tailing. Try diluting the sample and injecting a smaller volume.
-
-
Column Contamination or Degradation:
-
A contaminated guard column or a degraded analytical column can cause peak tailing. Replace the guard column and if the problem persists, try a new analytical column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common column type for Sofosbuvir impurity analysis?
A1: The most frequently used columns for the separation of Sofosbuvir and its impurities are reversed-phase columns, with C18 being the most common stationary phase.[2][3][4] Various manufacturers offer C18 columns with different properties (e.g., end-capping, particle technology) that can be suitable for this application.
Q2: How do I choose between isocratic and gradient elution for my separation?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , which uses a constant mobile phase composition, is simpler and often sufficient for separating a few components with similar retention behavior.[2]
-
Gradient elution , where the mobile phase composition changes over time, is generally preferred for samples containing impurities that elute much later than the main peak. A gradient can help to elute these strongly retained compounds more quickly and with better peak shape.
Q3: What detection wavelength is typically used for Sofosbuvir and its impurities?
A3: A UV detector is commonly used for the analysis of Sofosbuvir. The detection wavelength is often set around 260 nm or 263 nm, as Sofosbuvir has a significant UV absorbance at this wavelength.[2][3]
Q4: Can I use UPLC for the analysis of Sofosbuvir impurities?
A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) is well-suited for analyzing Sofosbuvir impurities. UPLC systems use columns with smaller particle sizes (typically <2 µm), which provides higher efficiency, better resolution, and faster analysis times compared to traditional HPLC.[1]
Q5: What are some common mobile phases used for Sofosbuvir impurity separation?
A5: Common mobile phases are mixtures of an aqueous buffer and an organic solvent.
-
Aqueous Phase: Often consists of purified water with a buffer salt (e.g., phosphate (B84403) buffer) or an acid (e.g., formic acid, trifluoroacetic acid) to control the pH.[2][3][5]
-
Organic Phase: Acetonitrile is a very common organic modifier, though methanol (B129727) is also used.[2][3][5] The exact ratio of aqueous to organic phase will depend on the specific method and the desired separation.
Experimental Protocols
Example HPLC Method for Sofosbuvir and a Related Impurity
This protocol is a generalized example based on published methods.[2]
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Elution Mode: Isocratic
Procedure:
-
Prepare the mobile phase by mixing equal volumes of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare the sample by dissolving the Sofosbuvir bulk drug or formulation in the mobile phase to a suitable concentration.
-
Inject the sample and record the chromatogram.
Data Presentation
Table 1: Comparison of Chromatographic Columns Used for Sofosbuvir Analysis
| Stationary Phase | Dimensions | Particle Size (µm) | Manufacturer (Example) | Reference |
| C18 | 4.6 x 250 mm | 5 | Agilent Eclipse XDB | [2] |
| C18 | 4.6 x 150 mm | 3.5 | Waters X-bridge | [3][4] |
| C18 | 4.6 x 150 mm | 5 | Hypersil | [6] |
| C18 | 4.6 x 100 mm | 2.5 | Waters X-Bridge BEH | [1] |
| C18 | 4.6 x 50 mm | 5 | Zorbax SB | [7] |
Table 2: Overview of Mobile Phase Compositions
| Aqueous Phase | Organic Phase | Ratio (Aq:Org) | Elution Mode | Reference |
| 0.1% Trifluoroacetic Acid in Water | Acetonitrile | 50:50 | Isocratic | [2] |
| 0.6% Trifluoroacetic Acid in Water (pH 2.2) | Acetonitrile/Methanol/Water | Gradient | Gradient | [3][4] |
| Water | Acetonitrile | 30:70 | Isocratic | [6] |
| 0.1% Formic Acid in Water | Methanol | 50:50 | Gradient | [5] |
| 5 mM Ammonium Formate (pH 3.5) | Acetonitrile | 50:50 | Isocratic | [7] |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Decision logic for column and method selection.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. jmpas.com [jmpas.com]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for better peak shape of Sofosbuvir impurity C
Adjusting Mobile Phase pH for Optimal Peak Shape of Sofosbuvir Impurity C
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshoot and optimize the chromatographic peak shape of this compound by adjusting the mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: Why is the peak shape of my this compound poor, often showing tailing?
A1: Poor peak shape, particularly tailing, for polar, ionizable compounds like Sofosbuvir and its impurities in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of basic functional groups on the analyte with acidic silanol (B1196071) groups on the silica-based column packing material. At an inappropriate mobile phase pH, these interactions can lead to peak tailing, reduced resolution, and inaccurate quantification.
Q2: How does adjusting the mobile phase pH improve peak shape?
A2: Adjusting the mobile phase pH can control the ionization state of both the analyte and the stationary phase. For basic compounds, lowering the pH of the mobile phase protonates the basic functional groups on the analyte, leading to a more consistent, single ionic form. This can also suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and resulting in a more symmetrical peak shape.
Q3: What is the pKa of Sofosbuvir and how does it influence pH selection?
A3: Sofosbuvir has a reported pKa of approximately 9.3[1][2]. For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least two units away from the analyte's pKa. This ensures that the analyte exists predominantly in a single ionic state. Given the basic nature of Sofosbuvir, a mobile phase pH in the acidic range (e.g., pH 2.5-4.5) is often effective.
Q4: I cannot find a reported pKa for this compound. How should I select the initial pH for my experiments?
Troubleshooting Guide: Improving Peak Shape of this compound
This guide will walk you through a systematic approach to address peak shape issues for this compound.
Problem: this compound peak exhibits significant tailing or fronting.
Step 1: Initial Assessment
-
Confirm System Suitability: Ensure your HPLC system is performing correctly. Check for leaks, proper pump function, and detector stability.
-
Column Health: Evaluate the condition of your column. A degraded or contaminated column can contribute to poor peak shape. Consider flushing the column or replacing it if necessary.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent to avoid solvent mismatch effects that can distort peak shape.
Step 2: pH Adjustment Workflow
The following diagram illustrates the logical workflow for optimizing mobile phase pH.
Caption: Workflow for optimizing mobile phase pH to improve peak shape.
Step 3: Data Interpretation and Further Optimization
-
Peak Asymmetry/Tailing Factor: Quantify the peak shape at each pH level. A value close to 1.0 indicates a symmetrical peak.
-
Resolution: Evaluate the separation between Sofosbuvir, impurity C, and any other components in your sample.
-
Retention Time: Note the shift in retention time as a function of pH.
-
Fine-Tuning: Once an optimal pH range is identified, you can perform further experiments with smaller pH increments (e.g., 0.2-0.5 pH units) to pinpoint the ideal condition.
Experimental Protocol: pH Scouting Study
This protocol outlines a typical pH scouting study to determine the optimal mobile phase pH for the analysis of Sofosbuvir and its impurity C.
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.
Materials:
-
Sofosbuvir reference standard
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Ammonium (B1175870) acetate (B1210297) (or other suitable buffer salt)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Prepare Stock Solutions:
-
Prepare individual stock solutions of Sofosbuvir and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a mixed standard solution containing both compounds at a known concentration.
-
-
Prepare Mobile Phases:
-
Aqueous Component Preparation:
-
Prepare three aqueous buffer solutions (e.g., 10 mM ammonium acetate).
-
Adjust the pH of these solutions to 2.5, 4.5, and 6.5, respectively, using phosphoric acid.
-
-
Mobile Phase Composition: The mobile phase will consist of the prepared aqueous buffer and acetonitrile. The organic content may need to be adjusted to achieve appropriate retention. A good starting point is a gradient or isocratic elution based on existing methods for Sofosbuvir.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Mobile Phase: See table below for different pH conditions.
-
-
Experimental Runs:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject the mixed standard solution and run the analysis for each of the three pH conditions.
-
Ensure the column is properly flushed and re-equilibrated when changing the mobile phase pH.
-
Data Presentation: Impact of pH on Peak Shape
The following table summarizes the expected quantitative data from the pH scouting study.
| Mobile Phase pH | Tailing Factor (this compound) | Asymmetry (this compound) | Resolution (Sofosbuvir/Impurity C) |
| 2.5 | 1.1 | 1.05 | 2.5 |
| 4.5 | 1.8 | 1.9 | 2.1 |
| 6.5 | 2.5 | 2.8 | 1.7 |
Note: The data presented in this table is illustrative. Actual results may vary depending on the specific column, instrument, and other experimental conditions.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between mobile phase pH, analyte ionization, and the resulting chromatographic peak shape.
Caption: Effect of mobile phase pH on analyte ionization and peak shape.
References
Technical Support Center: Analysis of Sofosbuvir and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Sofosbuvir and its impurities during HPLC analysis.
Troubleshooting Guide
Unexpected peaks, peak shape distortions, and loss of analyte signal can be indicative of on-column degradation. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Appearance of New, Unexpected Peaks (Ghost Peaks)
Possible Cause: On-column degradation of Sofosbuvir or its impurities. Sofosbuvir is a phosphoramidate (B1195095) prodrug, and its impurities may contain labile phosphate (B84403), ester, or glycosidic bonds susceptible to degradation under certain HPLC conditions.
Troubleshooting Steps:
-
Verify System Cleanliness:
-
Evaluate Mobile Phase pH:
-
Action: Measure the pH of the mobile phase. Sofosbuvir is known to be susceptible to both acidic and basic hydrolysis.[2] If the mobile phase pH is too acidic or basic, it can catalyze the degradation of the parent compound or its impurities on the column. For many nucleotide analogs, a mobile phase pH between 3 and 7 is often recommended to avoid hydrolysis of the glycosidic bond and maintain the ionization state of phosphate groups.[1]
-
Rationale: The pH of the mobile phase is a critical factor influencing the stability of ionizable compounds and the stationary phase itself. For basic compounds, a lower pH can improve peak shape, while for acidic compounds, a higher pH might be necessary. However, extremes in pH can lead to column degradation and analyte instability.[1]
-
-
Assess Column Temperature:
-
Action: Reduce the column temperature. Elevated temperatures can accelerate degradation reactions.[3] Try running the analysis at a lower temperature (e.g., 25-30 °C).
-
Rationale: Higher temperatures increase the rate of chemical reactions, including on-column degradation. While elevated temperatures can improve peak efficiency, they may compromise the stability of thermally labile compounds.[3]
-
-
Investigate Metal-Ion Induced Degradation:
-
Action: If your HPLC system or column has stainless steel components, consider that metal ions (e.g., Fe³⁺, Cr³⁺) can leach and catalyze the degradation of phosphate-containing compounds. Using a bio-inert or PEEK-lined column and tubing can mitigate this issue.[4] Alternatively, adding a chelating agent like EDTA to the mobile phase can sometimes help, but this may not be suitable for all applications, especially LC-MS.
-
Rationale: The phosphate groups in Sofosbuvir and its impurities can interact with metal ions, leading to peak tailing and on-column degradation.[4][5]
-
Issue 2: Peak Tailing
Possible Cause: Secondary interactions between the analyte and the stationary phase, or interactions with metal contaminants.
Troubleshooting Steps:
-
Check Mobile Phase pH and Buffer Capacity:
-
Action: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to ensure a single ionic species. Also, ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.
-
Rationale: If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized forms will exist, which can lead to peak tailing.
-
-
Evaluate Column Chemistry:
-
Action: Consider using a column with a different stationary phase or one that is end-capped. Residual silanol (B1196071) groups on silica-based columns can cause peak tailing for basic compounds. A column with high-density bonding or end-capping will have fewer free silanols.[1]
-
Rationale: Free silanol groups on the silica (B1680970) surface can interact with basic analytes through ion exchange, leading to peak tailing. End-capping blocks these active sites.[1]
-
-
Address Metal Interactions:
-
Action: As with ghost peaks, metal contamination can cause tailing. Pre-treating the column with a phosphate buffer can sometimes passivate the metal surfaces.[5] Using bio-inert hardware is a more robust solution.[4]
-
Rationale: Metal ions can act as active sites, causing secondary interactions with phosphate-containing analytes.[5]
-
Issue 3: Broad Peaks
Possible Cause: Column degradation, poor sample solubility, or extra-column volume.
Troubleshooting Steps:
-
Assess Column Health:
-
Optimize Sample Solvent:
-
Action: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used, inject a smaller volume to minimize peak distortion.
-
Rationale: Mismatch between the sample solvent and the mobile phase can cause poor peak shape, particularly for early eluting peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Sofosbuvir that could lead to on-column issues?
A1: Forced degradation studies have shown that Sofosbuvir is susceptible to hydrolysis under both acidic and basic conditions, as well as oxidative degradation.[2] The phosphoramidate linkage and the ester group are particularly labile. Therefore, on-column degradation is most likely to occur if the mobile phase has an extreme pH or if there are sources of oxidation (e.g., dissolved oxygen, metal catalysis).
Q2: What type of HPLC column is best suited for analyzing Sofosbuvir and its impurities to minimize degradation?
A2: A modern, high-purity silica C18 column with robust end-capping is a good starting point. To further minimize the risk of metal-catalyzed degradation of the phosphate-containing analytes, a bio-inert or PEEK-lined column is highly recommended.[4]
Q3: How does mobile phase pH affect the analysis of Sofosbuvir impurities?
A3: The mobile phase pH is critical. It controls the ionization state of the phosphate and amino acid moieties in Sofosbuvir and its impurities, which in turn affects their retention and peak shape. A pH that is too low can cause hydrolysis of the glycosidic bond, while a pH that is too high can lead to degradation of the phosphoramidate and ester linkages, as well as dissolution of the silica-based column packing. A pH in the range of 3-7 is generally a good starting point for method development.[1]
Q4: Can the choice of organic modifier in the mobile phase influence on-column degradation?
A4: Yes. While acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers and are generally considered inert, the overall properties of the mobile phase, including its ability to support the stability of the analyte, are important. For some labile compounds, the choice of organic modifier can influence degradation kinetics. It is important to ensure the stability of the analyte in the final mobile phase composition.
Q5: What are some preventative measures I can take to avoid on-column degradation during method development?
A5:
-
Know your molecule: Understand the chemical stability of Sofosbuvir and its potential impurities.
-
Start with mild conditions: Begin method development with a moderate pH (e.g., 3-7) and ambient temperature.
-
Use high-purity solvents: Ensure all mobile phase components are of high purity to avoid introducing contaminants.
-
Degas the mobile phase: This helps to remove dissolved oxygen, which can cause oxidative degradation.
-
Use a guard column: This can help protect the analytical column from strongly retained impurities that might degrade on the column over time.
-
Consider a bio-inert system: If analyzing phosphate-containing compounds, using a system with inert flow paths can significantly reduce the risk of metal-catalyzed degradation.[4]
Data Presentation
Table 1: Summary of Sofosbuvir Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Key Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | [2] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | [2] |
| Oxidative | 6% H₂O₂, 60°C, 24h | GS-331007 (the de-esterified and de-aminated metabolite) |
Experimental Protocols
Protocol 1: General HPLC Method for Sofosbuvir and Impurities
This protocol provides a starting point for the analysis of Sofosbuvir and its impurities. Optimization will likely be required.
-
Column: Bio-inert C18, 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 2 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
Visualizations
References
- 1. mastelf.com [mastelf.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. How to Develop Methods for HPLC Problematic Compounds [eureka.patsnap.com]
- 4. agilent.com [agilent.com]
- 5. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce signal suppression in LC-MS analysis of Sofosbuvir impurity C
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the LC-MS analysis of Sofosbuvir and its impurities, with a specific focus on mitigating signal suppression for Sofosbuvir impurity C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze?
A1: this compound is a diastereomer of Sofosbuvir.[1] Diastereomers are stereoisomers that are not mirror images of each other and can have very similar physicochemical properties. This similarity makes their chromatographic separation from the main active pharmaceutical ingredient (API), Sofosbuvir, challenging. Co-elution of the highly abundant Sofosbuvir can lead to significant signal suppression of the trace-level impurity C, making its accurate quantification difficult.
Q2: What are the common causes of signal suppression in the LC-MS analysis of this compound?
A2: Signal suppression, a common form of matrix effect in LC-MS, can significantly impact the accuracy and sensitivity of your analysis.[2][3] The primary causes include:
-
Ionization Competition: The most significant cause is the co-elution of high concentrations of Sofosbuvir with impurity C. Both molecules compete for ionization in the MS source, and the much higher concentration of Sofosbuvir can suppress the ionization of impurity C.
-
Matrix Effects from Biological Samples: When analyzing Sofosbuvir and its impurities in biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins can co-elute and interfere with the ionization process.[4]
-
Mobile Phase Additives: While necessary for chromatography, some mobile phase additives can form adducts with the analyte or compete for ionization, leading to reduced signal.
Q3: How can I improve the separation between Sofosbuvir and Impurity C?
A3: Achieving good chromatographic separation is the first and most crucial step in mitigating signal suppression.[2] Consider the following strategies:
-
Column Chemistry: Experiment with different stationary phases. While C18 columns are commonly used, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity for diastereomers.
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the organic solvent (e.g., acetonitrile (B52724) vs. methanol). Acetonitrile often provides better peak shape for polar compounds.
-
pH: Adjusting the mobile phase pH can alter the ionization state of the analytes and improve separation.
-
Additives: Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve peak shape and ionization efficiency.[5]
-
-
Gradient Elution: A shallow and slow gradient elution profile can enhance the resolution between closely eluting compounds like diastereomers.
Q4: What sample preparation techniques are effective in reducing matrix effects?
A4: Proper sample preparation is key to removing interfering components from the matrix before LC-MS analysis.[2]
-
Protein Precipitation (PPT): A simple and fast method, but it may not be sufficient for removing all interfering substances, especially phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more time-consuming. Optimization of the extraction solvent is critical.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analytes of interest.[2][6] Mixed-mode SPE cartridges can be particularly effective in removing a wide range of interferences.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor or no signal for Impurity C | 1. Severe signal suppression from co-eluting Sofosbuvir.2. Inefficient ionization of Impurity C.3. Inadequate sample cleanup leading to matrix effects. | 1. Optimize chromatographic separation (see FAQ Q3).2. Adjust MS source parameters (e.g., capillary voltage, gas flow, temperature).3. Employ a more rigorous sample preparation method like SPE (see FAQ Q4). |
| High variability in Impurity C peak area | 1. Inconsistent matrix effects between samples.2. Poor chromatographic peak shape.3. Instability of the analyte in the prepared sample. | 1. Use a stable isotope-labeled internal standard (SIL-IS) for Sofosbuvir to compensate for variability.2. Optimize mobile phase composition and gradient.3. Investigate sample stability and consider using a sample manager with cooling. |
| Poor peak shape for Impurity C (e.g., tailing, fronting) | 1. Column overload (less likely for a trace impurity).2. Secondary interactions with the stationary phase.3. Inappropriate mobile phase pH. | 1. Ensure the injection volume and concentration are within the column's linear range.2. Add a small amount of a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds).3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Shift in retention time for Impurity C | 1. Column degradation.2. Changes in mobile phase composition.3. Fluctuation in column temperature. | 1. Use a guard column and ensure proper column washing and storage.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general guideline for extracting Sofosbuvir and its impurities from a plasma matrix.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid in water).
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Wash with 1 mL of hexane (B92381) to remove lipids.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Method Parameters
These are starting parameters that should be optimized for your specific instrument and application.
| Parameter | Value |
| LC Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Sofosbuvir: To be optimized; Impurity C: To be optimized |
Visualizations
Caption: Troubleshooting workflow for poor signal of this compound.
Caption: General experimental workflow for LC-MS analysis from a plasma sample.
References
- 1. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validation of an analytical method for Sofosbuvir impurity C as per ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Sofosbuvir Impurity C, in accordance with the International Council for Harmonisation (ICH) guidelines. The presented data and protocols offer a framework for the assessment of analytical methods crucial for ensuring the quality and safety of pharmaceutical products.
Comparative Analysis of Method Validation Parameters
The performance of the validated RP-HPLC method is summarized below, demonstrating its suitability for the intended purpose of quantifying this compound. The data is compared against typical acceptance criteria as stipulated by ICH guidelines.
| Validation Parameter | Observed Result | ICH Acceptance Criteria |
| Specificity | No interference from blank, placebo, and other related substances was observed at the retention time of this compound. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | 0.999 | ≥ 0.995 |
| Range (µg/mL) | 10 - 30 | The range should cover the expected concentration of the impurity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | Typically 80% - 120% for impurities. |
| Precision (RSD %) | ||
| - Repeatability | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.12 | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.375 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant impact on results with deliberate variations in flow rate and mobile phase composition. | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
A detailed methodology for the validated RP-HPLC method is provided below.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Preparation of Solutions
-
Standard Solution: A stock solution of this compound reference standard is prepared by dissolving an accurately weighed amount in a suitable diluent (e.g., a mixture of water and acetonitrile). Working standard solutions are prepared by diluting the stock solution to the desired concentrations within the linear range.
-
Sample Solution: An accurately weighed portion of the drug substance or a crushed tablet powder is dissolved in the diluent to achieve a target concentration of this compound. The solution is sonicated and filtered through a 0.45 µm filter before injection.
-
Blank Solution: The diluent used for preparing the standard and sample solutions is used as the blank.
Validation Procedure
The validation of the analytical method was performed as per the ICH Q2(R1) guidelines, encompassing the following parameters:
-
Specificity: The interference from blank, placebo, and other known impurities was assessed by injecting these solutions and comparing the chromatograms with that of the standard solution of this compound.
-
Linearity: A series of at least five concentrations of the this compound standard solution were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.
-
Accuracy: The accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on different days, by different analysts, or using different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate and the composition of the mobile phase, and observing the effect on the results.
Visualizing the Validation Workflow and Parameter Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in analytical method validation.
Caption: A flowchart illustrating the key stages of an analytical method validation process as per ICH guidelines.
Caption: A diagram showing the relationship between a validated analytical method and its key validation parameters.
A Head-to-Head Battle: HPLC vs. UPLC for Accurate Analysis of Sofosbuvir Impurities
A comprehensive guide for researchers and drug development professionals on selecting the optimal chromatographic technique for ensuring the purity and safety of Sofosbuvir, a critical antiviral medication.
In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. For Sofosbuvir, a cornerstone in the treatment of Hepatitis C, rigorous analytical testing is crucial. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising enhanced speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the analysis of Sofosbuvir impurities, supported by experimental data, to aid researchers in making informed decisions for their analytical workflows.
The Contenders: HPLC and UPLC at a Glance
High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique that utilizes columns packed with larger particles (typically 3-5 µm) and operates at lower pressures. In contrast, Ultra-Performance Liquid Chromatography (UPLC) employs columns with sub-2 µm particles, necessitating instrumentation capable of handling significantly higher backpressures. This fundamental difference in particle size is the key driver behind the performance advantages offered by UPLC.
Performance Showdown: A Data-Driven Comparison
To illustrate the practical differences between HPLC and UPLC for Sofosbuvir impurity analysis, the following table summarizes typical experimental conditions and performance metrics for the analysis of Sofosbuvir and its key process-related impurity, the phosphoryl impurity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1] | Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (B52724) (50:50 v/v)[1] | 0.1% Formic acid in Water:Acetonitrile (gradient) |
| Flow Rate | 1.0 mL/min[1] | 0.4 mL/min |
| Injection Volume | 20 µL | 2 µL |
| Detector | UV at 260 nm[1] | UV at 260 nm |
| Analysis Time | ~10 minutes | < 5 minutes |
| Retention Time (Sofosbuvir) | 3.674 min[1] | ~2.5 min |
| Retention Time (Phosphoryl Impurity) | 5.704 min[1] | ~3.2 min |
| Resolution (Sofosbuvir/Impurity) | > 2.0[1] | > 3.0 |
| Solvent Consumption per run | ~10 mL | ~2 mL |
| Limit of Detection (LOD) - Impurity | 0.03%[1] | Typically lower than HPLC |
| Limit of Quantification (LOQ) - Impurity | 0.10%[1] | Typically lower than HPLC |
Note: The UPLC data is representative of typical performance improvements and is synthesized from various sources acknowledging its advantages over HPLC.
The Verdict: UPLC's Edge in a Fast-Paced Environment
The data clearly demonstrates the significant advantages of UPLC for the analysis of Sofosbuvir impurities. The most striking difference lies in the analysis time , with UPLC methods often being more than twice as fast as their HPLC counterparts. This translates to a substantial increase in sample throughput, a critical factor in high-demand quality control laboratories.
Furthermore, UPLC systems typically deliver superior resolution , leading to better separation of closely eluting impurities. This enhanced resolving power is crucial for accurately quantifying all potential impurities, even those present at trace levels. The use of smaller particle sizes in UPLC columns also leads to sharper and narrower peaks, which contributes to increased sensitivity and lower limits of detection (LOD) and quantification (LOQ).
Another significant benefit of UPLC is the reduced solvent consumption . The lower flow rates and shorter run times result in a dramatic decrease in the volume of expensive and environmentally sensitive solvents required, leading to considerable cost savings and a greener laboratory footprint.
While HPLC remains a reliable and validatable technique, UPLC offers a clear path to improved efficiency, sensitivity, and sustainability in the analysis of Sofosbuvir impurities. The initial investment in UPLC instrumentation can be readily justified by the long-term gains in productivity and reduced operational costs.
Experimental Protocols: A Closer Look at the Methodologies
For a comprehensive understanding, the detailed experimental protocols for both a representative HPLC and a conceptual UPLC method are provided below.
Representative HPLC Method for Sofosbuvir and Phosphoryl Impurity[1]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 260 nm.
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses.
Conceptual UPLC Method for Sofosbuvir and its Impurities
-
Chromatographic System: An ultra-performance liquid chromatograph with a photodiode array (PDA) detector.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A linear gradient tailored to separate all known impurities and degradation products within a short timeframe (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Detection: PDA detection at 260 nm to monitor the primary analytes and to check for peak purity.
Visualizing the Workflow
To illustrate the logical flow of analyzing Sofosbuvir impurities using either HPLC or UPLC, the following diagrams outline the key steps involved.
Caption: Experimental workflow for Sofosbuvir impurity analysis.
Caption: Decision logic for selecting between HPLC and UPLC.
References
LC-MS versus UV Detection for Sofosbuvir Impurity C: A Comparative Analysis
In the landscape of pharmaceutical quality control, the accurate and sensitive detection of impurities is paramount to ensure the safety and efficacy of drug products. This guide provides a comparative overview of two prevalent analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography with Ultraviolet (UV) detection, for the specific application of identifying and quantifying Sofosbuvir (B1194449) impurity C. This comparison is tailored for researchers, scientists, and drug development professionals to facilitate an informed decision on method selection for their analytical needs.
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2][3] Like all active pharmaceutical ingredients (APIs), it can contain impurities that may arise during synthesis, degradation, or storage. Sofosbuvir impurity C is a known related substance that requires careful monitoring.[4][5][6] The choice of analytical methodology for impurity profiling can significantly impact the reliability and sensitivity of these critical measurements.
Principles of Detection
UV Detection: This technique relies on the principle that many organic molecules, including Sofosbuvir and its impurities, absorb light in the ultraviolet-visible spectrum. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the sample. A UV detector measures this absorbance as the analyte elutes from the liquid chromatography column. The maximum absorbance for Sofosbuvir is typically observed around 260 nm.[7][8][9]
LC-MS Detection: Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation by LC, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides a high degree of specificity, allowing for the identification of compounds based on their unique molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that aids in the unequivocal identification of impurities.[10][11][12][13][14][15][16][17]
Comparative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for the analysis of Sofosbuvir and its impurities using both LC-UV and LC-MS, based on data from various studies. It is important to note that a direct head-to-head comparative study for this compound was not found in the public domain; therefore, the data presented is a synthesis from multiple sources.
| Performance Parameter | LC-UV | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | ~0.01 - 0.04 µg/mL[7] | Down to 0.25 ng/mL[13][17] | LC-MS offers significantly lower detection limits, making it superior for trace-level impurity analysis. |
| Limit of Quantitation (LOQ) | ~0.125 - 1.50 µg/mL[7] | As low as 0.25 ng/mL[13] | For accurate quantification of very low-level impurities, LC-MS is the method of choice. |
| Linearity Range | 1 - 480 µg/mL (Analyte dependent)[7][8] | 0.25 - 3500 ng/mL[13][17] | Both methods demonstrate good linearity over a range, but LC-MS can quantify over a wider dynamic range, especially at the lower end. |
| Specificity/Selectivity | Good, but susceptible to co-eluting compounds with similar UV spectra. | Excellent, based on unique mass-to-charge ratios and fragmentation patterns. | LC-MS provides unequivocal identification, which is critical for impurity profiling and structure elucidation. |
| Accuracy (% Recovery) | Typically 99-102%[10][18] | Typically within 15% of the nominal concentration as per bioanalytical guidelines. | Both methods can achieve high accuracy when properly validated. |
| Precision (% RSD) | Generally < 2%[7] | Generally < 15% (for bioanalytical methods). | Both methods are highly precise. |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and maintenance costs; requires more specialized expertise. | The choice may be influenced by budget and available technical expertise. |
Experimental Workflow
The logical workflow for a comparative study of LC-MS and UV detection for this compound is illustrated below.
Caption: Workflow for comparing LC-UV and LC-MS for this compound analysis.
Experimental Protocols
Below are representative experimental protocols for the analysis of Sofosbuvir and its impurities by LC-UV and LC-MS, synthesized from published methods.
LC-UV Method
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or a phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used in an isocratic or gradient elution mode.[7][19] A common mobile phase composition is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[7]
-
Detection Wavelength: Detection is commonly performed at 260 nm.[7][8][9]
-
Injection Volume: 10-20 µL.[9]
-
Sample Preparation: A stock solution of Sofosbuvir is prepared in a suitable solvent like methanol (B129727) or a mixture of methanol and water.[10] This stock solution is then diluted to the desired concentration for analysis. For the analysis of impurities in a drug product, the tablet is typically dissolved in a suitable solvent, sonicated, and filtered before injection.[18]
LC-MS Method
-
Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system coupled to a tandem mass spectrometer (MS/MS).[13][15]
-
Column: A C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) is often used for faster analysis.[17]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of 0.1% formic acid in water and acetonitrile or methanol.[10][13]
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is typical.[12][16][17]
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer can be used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[10][13]
-
MS/MS Parameters: For quantitative analysis, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and any internal standard used. The specific m/z transitions for Sofosbuvir and its impurities would need to be determined through initial infusion experiments.
-
Sample Preparation: For analysis in biological matrices like plasma, a protein precipitation or liquid-liquid extraction step is typically required.[12][13] For drug substance or product analysis, a simple dissolution and dilution similar to the LC-UV method is employed.
Conclusion
Both LC-UV and LC-MS are powerful techniques for the analysis of Sofosbuvir and its impurities. The choice between the two is largely dependent on the specific requirements of the analysis.
LC-UV is a robust, cost-effective, and reliable method that is well-suited for routine quality control testing where the impurity levels are expected to be within the detection limits of the technique. Its simplicity of operation makes it accessible to a wider range of laboratory settings.
LC-MS , on the other hand, offers unparalleled sensitivity and specificity. It is the gold standard for trace-level impurity detection, identification, and structural elucidation. For comprehensive impurity profiling, forced degradation studies, and the analysis of complex matrices, the specificity of mass detection is indispensable. While the initial investment and operational complexity are higher, the quality and depth of information provided by LC-MS are often critical during drug development and for ensuring the highest standards of pharmaceutical quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sofosbuvir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1stsci.com [1stsci.com]
- 6. Buy this compound [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. discoveryjournals.org [discoveryjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. Novel and sensitive UPLC-MS/MS method for quantification of sofosbuvir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 19. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
A Comparative Guide to Analytical Methods for Sofosbuvir Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quality Control of Sofosbuvir.
This guide provides a comprehensive cross-validation of analytical methods for the impurity profiling of Sofosbuvir, a key antiviral drug. Ensuring the purity of Sofosbuvir is critical for its safety and efficacy. This document compares the performance of various analytical techniques, presenting supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their needs. The information is compiled and synthesized from multiple validated studies.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, essential in the treatment of chronic hepatitis C.[1] The manufacturing process and storage conditions can lead to the formation of various impurities, including process-related impurities and degradation products.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of these impurities to ensure the quality of the pharmaceutical product.[3][4][5] Common types of impurities can arise from residual solvents, unreacted raw materials, and degradation due to hydrolysis, oxidation, or photolysis.[2][6]
Comparative Analysis of Analytical Methods
The most common analytical techniques for Sofosbuvir impurity profiling are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections compare these methods based on their validation parameters as outlined in the ICH guidelines.[3][4]
Method Performance Comparison
The performance of various chromatographic methods is summarized below. The data is collated from several studies to provide a comparative overview.
| Parameter | RP-HPLC Method 1 [7][8] | RP-HPLC Method 2 [9] | RP-HPLC Method 3 [10] | UPLC Method [6][11] | UV-Spectrophotometry [12] |
| Linearity Range (Sofosbuvir) | 160-480 µg/ml | 320-480 µg/mL | 20-100 ppm | 5.0-25.0 µg/mL | 5-25 µg/ml |
| Correlation Coefficient (r²) | >0.999 | 0.9993 | 0.999 | Not explicitly stated, but linearity confirmed | 0.9991 |
| LOD (Sofosbuvir) | 0.04 µg/mL (0.01%) | 1.5 µg/ml | Not specified | 0.27 µg/mL | Not specified |
| LOQ (Sofosbuvir) | 0.125 µg/mL (0.50%) | 4.7 µg/mL | Not specified | 0.83 µg/mL | Not specified |
| Accuracy (% Recovery) | Not specified | 99.1-99.9% | 99.8% | 99.62-99.73% | 99.63% |
| Precision (%RSD) | 1.741 | <2% | <2% | <2% | Inter-day: 0.5863, Intra-day: 0.8896 |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate, identify, and quantify Sofosbuvir and its process-related and degradation impurities.
Method 1 (Based on Tambe et al., 2025): [13]
-
Column: Grace C18 (250mm x 4.6 ID, 5 micron particle size)
-
Mobile Phase: Methanol:Water (80:20 v/v)
-
Flow Rate: 0.8 ml/minute
-
Detection: UV at 266 nm
-
Retention Time (Sofosbuvir): 4.72 min
Method 2 (Based on Akkala et al., 2018): [9]
-
Column: Agilent C18 (4.5 x 100 mm, 3.0 µm)
-
Mobile Phase: Methanol: Water (60:40)
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 235 nm
-
Retention Time (Sofosbuvir): 2.351 min
Method 3 (Based on another validated study): [7][8]
-
Column: Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm)
-
Mobile Phase: 0.1% trifluoroacetic acid in water:acetonitrile (50:50)
-
Flow Rate: Not specified
-
Detection: UV at 260.0 nm
-
Retention Time (Sofosbuvir): 3.674 min
Ultra-Performance Liquid Chromatography (UPLC)
Objective: To achieve faster and more efficient separation of Sofosbuvir and its impurities compared to conventional HPLC.
Method (Based on Pottabathini et al., 2016): [6][11]
-
Column: X-Bridge BEH C18 (100 × 4.6) mm, 2.5 µm
-
Mobile Phase: A combination of 0.1% formic acid buffer and acetonitrile.
-
Flow Rate: Not specified.
-
Detection: Photodiode Array (PDA) detector.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and characterize unknown impurities and degradation products by providing molecular weight information.
Method (Based on Agarwal et al., 2022): [1]
-
Chromatographic System: RP-HPLC
-
Mobile Phase: Methanol: Water with 0.1% formic acid (50:50 % v/v)
-
Flow Rate: 1.0 mL/min (gradient method)
-
Mass Spectrometer: ESI-MS for identification of degradation products.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.
Protocol (Based on multiple sources): [1][6]
-
Acid Hydrolysis: 0.1 N - 1 N HCl at 70-80°C for 6-10 hours.[1][6]
-
Base Hydrolysis: 0.1 N - 0.5 N NaOH at 60-70°C for 10-24 hours.[1][6]
-
Oxidative Degradation: 30% H₂O₂ at 80°C for 2 days.[6]
-
Thermal Degradation: Exposure to 50°C for 21 days.[1]
-
Photolytic Degradation: Exposure to UV light at 254 nm for 24 hours or sunlight for 21 days.[1][6]
Visualization of Method Validation and Cross-Validation Workflow
The following diagrams illustrate the logical flow of analytical method validation and the conceptual approach to cross-validation.
Caption: Workflow for validating analytical methods according to ICH guidelines.
Caption: Conceptual workflow for cross-validating different analytical methods.
Conclusion
The choice of an analytical method for Sofosbuvir impurity profiling depends on the specific requirements of the analysis.
-
RP-HPLC is a robust and widely used method suitable for routine quality control.[7][8][9] It offers good resolution and sensitivity for quantifying known impurities.
-
UPLC provides a significant advantage in terms of speed and resolution, leading to higher throughput, which is beneficial for analyzing a large number of samples.[6][11]
-
LC-MS is indispensable for the identification and characterization of unknown impurities and degradation products, playing a crucial role in stability studies and in-depth investigations.[1][14]
This guide demonstrates that while multiple methods can be validated for the analysis of Sofosbuvir and its impurities, a cross-validation approach allows for a nuanced understanding of each method's strengths and weaknesses. For comprehensive quality control, a combination of these methods is often the most effective strategy. For instance, HPLC or UPLC for routine analysis and LC-MS for investigational purposes.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. veeprho.com [veeprho.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. ijbpas.com [ijbpas.com]
- 13. ejbps.com [ejbps.com]
- 14. researchgate.net [researchgate.net]
Comparative Stability of Sofosbuvir and Its Impurities Under Stress Conditions: A comprehensive guide for researchers and drug development professionals.
An in-depth analysis of the degradation behavior of the direct-acting antiviral agent Sofosbuvir under various stress conditions as per ICH guidelines. This guide provides a comparative summary of its stability, highlighting the formation of degradation products under acidic, basic, oxidative, thermal, and photolytic stress.
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Ensuring its stability and purity throughout its lifecycle—from manufacturing to storage—is critical for its therapeutic efficacy and safety. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. This guide offers a comparative analysis of Sofosbuvir's stability under various stress conditions, based on published experimental data.
Summary of Degradation Behavior
Forced degradation studies reveal that Sofosbuvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits notable stability under thermal and photolytic stress.[1][2][3] The extent of degradation and the profile of impurities formed are highly dependent on the specific stressor and the conditions applied.
Quantitative Analysis of Sofosbuvir Degradation
The following table summarizes the percentage of Sofosbuvir degradation observed under different stress conditions as reported in various studies.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 6 hours | 23 | [1] |
| 1N HCl, 80°C | 10 hours | 8.66 | [2] | |
| 0.1 M HCl | 4 hours | 26 | [4] | |
| Base Hydrolysis | 0.1N NaOH | 10 hours | 50 | [1] |
| 0.5N NaOH, 60°C | 24 hours | 45.97 | [2] | |
| 0.1 M NaOH | 1.5 hours | ~100 (Complete) | [4] | |
| Oxidative Degradation | 3% H₂O₂ | 7 days | 19.02 | [1] |
| 30% H₂O₂, 80°C | 2 days | 0.79 | [2] | |
| Thermal Degradation | 50°C | 21 days | No degradation | [1] |
| 40°C | 168 hours | ~2 | [4] | |
| Photolytic Degradation | Direct sunlight | 21 days | No degradation | [1] |
| 300-800 nm, 600 W/m² | 6 hours | No significant degradation | [4] |
Identified Degradation Products
Several degradation products (DPs) of Sofosbuvir have been identified and characterized using techniques like LC-MS. The mass-to-charge ratio (m/z) of these impurities provides crucial information for their structural elucidation.
| Stress Condition | Degradation Product | m/z | Reference |
| Acid Hydrolysis | DP I | 488 | [1][5] |
| Acid Degradation Product | 417.0843 | [2] | |
| Base Hydrolysis | DP II | 393.3 | [1][5] |
| Base Degradation Product A | 454.1369 | [2] | |
| Base Degradation Product B | 412.0900 | [2] | |
| Oxidative Degradation | DP III | 393 | [1][5] |
| Oxidative Degradation Product | 528.1525 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the typical experimental protocols used for the forced degradation of Sofosbuvir.
Preparation of Sofosbuvir Stock Solution
A stock solution of Sofosbuvir is typically prepared by accurately weighing the drug substance and dissolving it in a suitable solvent, such as methanol (B129727), to a concentration of 1000 µg/mL.[1] This stock solution is then further diluted with the same solvent or mobile phase to a working concentration, commonly 50 µg/mL, for analysis.[1]
Stress Degradation Procedures
Acid Hydrolysis: To induce acid degradation, a solution of Sofosbuvir is treated with an acid, such as 0.1N or 1N hydrochloric acid (HCl).[1][2] The mixture is then typically refluxed at an elevated temperature (e.g., 70°C or 80°C) for a specified period (e.g., 6 to 10 hours).[1][2] After the stress period, the solution is neutralized with a base (e.g., NaOH or ammonium (B1175870) bicarbonate) and diluted to the desired concentration for analysis.[1][2]
Base Hydrolysis: For base-induced degradation, the Sofosbuvir solution is treated with a base, such as 0.1N or 0.5N sodium hydroxide (B78521) (NaOH).[1][2] The reaction is often carried out at room temperature or elevated temperatures (e.g., 60°C) for a duration ranging from a few hours to 24 hours.[2][4] Following the stress period, the solution is neutralized with an acid (e.g., HCl) and prepared for analysis.[2]
Oxidative Degradation: Oxidative stress is typically applied by exposing the Sofosbuvir solution to hydrogen peroxide (H₂O₂), with concentrations ranging from 3% to 30%.[1][2] The degradation is allowed to proceed at room temperature or with heating (e.g., in a boiling water bath) for a period that can range from a few hours to several days.[1][2]
Thermal Degradation: To assess thermal stability, a stock solution of Sofosbuvir is exposed to a specific temperature, for example, 50°C, for an extended period, such as 21 days.[1] Solid drug substance may also be subjected to dry heat conditions.
Photolytic Degradation: Photostability is evaluated by exposing a Sofosbuvir solution to a light source. This can be direct sunlight for a prolonged period (e.g., 21 days) or a controlled light source in a photostability chamber, such as a xenon lamp emitting light at 300–800 nm, for a shorter duration.[1][4]
Analytical Methodology
The analysis of Sofosbuvir and its degradation products is predominantly carried out using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM ammonium acetate (B1210297) or 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed, often in a gradient elution mode.[1][6]
-
Detection: A UV detector set at a wavelength of around 260 nm is frequently used for quantification.[2][8] Mass spectrometry (MS) is employed for the identification and characterization of the degradation products.[1][6]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study of Sofosbuvir.
Caption: General workflow for forced degradation studies of Sofosbuvir.
Logical Relationship of Stability Findings
The following diagram outlines the logical flow from applying stress conditions to understanding the stability profile of Sofosbuvir.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
Inter-laboratory comparison of Sofosbuvir impurity C quantification
A Comparative Guide to the Quantification of Sofosbuvir Impurity C
This guide provides a comparative overview of analytical methodologies for the quantification of impurities in Sofosbuvir, with a focus on impurities structurally related to this compound. The information is compiled from various studies and is intended for researchers, scientists, and drug development professionals.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1][3][4] The chemical name for Sofosbuvir is N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]- L-Alanine 1-methylethyl ester, with a chemical formula of C22H29FN3O9P and a molecular weight of approximately 529.5 g/mol .[1]
During the synthesis and storage of Sofosbuvir, various impurities can form, including related substances, degradation products, and residual solvents.[1] These impurities must be monitored and controlled to ensure the safety and efficacy of the drug product.[1][3] Regulatory bodies like the FDA provide guidelines for the reporting, identification, and qualification of impurities in new drug products.[5]
This compound is identified as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. Its molecular formula is C22H29FN3O9P.
Comparative Analysis of Analytical Methods
The quantification of Sofosbuvir and its impurities is predominantly carried out using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry detectors. The following tables summarize the performance of various published methods that can be adapted for the quantification of this compound and other related impurities.
Table 1: Performance Comparison of HPLC Methods for Sofosbuvir and Impurity Analysis
| Method Reference | Analyte(s) | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Method 1[6] | Sofosbuvir | 160 - 480 | - | 1.741 | 0.04 | 0.125 |
| Process-related impurity | 10 - 30 | - | 0.043 | 0.12 | 0.375 | |
| Method 2[7] | Sofosbuvir | 20 - 100 | - | - | - | - |
| Velpatasvir | 10 - 50 | - | - | - | - | |
| Method 3[8] | Sofosbuvir | 0.54 - 162 | 102.33 - 102.39 | < 2 | 0.054 | 0.135 |
| Ledipasvir | 0.14 - 42 | 99.18 - 99.28 | < 2 | 0.012 | 0.030 | |
| Method 4[9] | Sofosbuvir | - | 99 | < 2 | 0.5 | - |
| Daclatasvir | - | 99 | < 2 | 0.075 | - | |
| Method 5[10] | Sofosbuvir (in plasma) | 0.5 - 5000 (ng/mL) | 98 - 102 | ≤3.8 | - | - |
| Velpatasvir (in plasma) | 1.5 - 2000 (ng/mL) | 98 - 102 | ≤3.8 | - | - |
Table 2: Summary of Chromatographic Conditions
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Method 1[6] | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm | 0.1% trifluoroacetic acid in water:acetonitrile (B52724) (50:50) | - | 260 |
| Method 2[7] | Hypersil C18, 4.6 x 150mm, 5µm | Water:Acetonitrile (30:70) | 1.0 | 230 |
| Method 3[8] | Hypersil ODS - C18 (250 mm, 4.6 mm, 5 μm) | Sodium Phosphate (B84403) buffer (pH 3.5):Acetonitrile (40:60) | 1.0 | 260 |
| Method 4[9] | C18 (150 × 4.6 mm; 5 µm) | Acetonitrile:0.02 M potassium Hexafluorophosphate buffer (42:58, v/v), pH 2.7 | 1.3 | - |
| Method 5[10] | Zorbax C18 Stable Bond (SB), C18 (4.6mm id x 50 mm) | Acetonitrile:1% formic acid (50:50) | 0.6 | MS/MS |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the literature for the analysis of Sofosbuvir and its impurities.
Method 1: RP-HPLC for Sofosbuvir and Process-Related Impurity[7]
-
Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in 1000 ml of water and acetonitrile in a 50:50 ratio (isocratic elution).
-
Detector: UV detector set at 260.0 nm.
-
Sample Preparation:
-
Standard Solution: A stock solution of Sofosbuvir (160-480 μg/ml) and its process-related impurity (10-30 μg/ml) are prepared in the mobile phase.
-
Sample Solution: For bulk drug, dissolve an appropriate amount in the mobile phase. For dosage forms, weigh and powder tablets, dissolve in mobile phase, sonicate, and filter before injection.
-
Method 2: Stability-Indicating RP-HPLC for Sofosbuvir and Velpatasvir[12]
-
Chromatographic System: Spursil C18 column (250 × 4.5 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1 M potassium dihydrogen phosphate and methanol (B129727) (pH 4.5, 60:40 v/v).
-
Detector: Photodiode array detector at 240 nm.
-
Forced Degradation Studies:
-
Acid Degradation: Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[11]
-
Base Degradation: Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[11]
-
Oxidative Degradation: Treat the drug with 30% H2O2 at 80°C for two days.[12]
-
Thermal Degradation: Expose the stock solution to a temperature of 50°C for 21 days.[11]
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 21 days.[11]
-
Experimental Workflow for Inter-laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for the quantification of a drug impurity like this compound.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Sofosbuvir [simsonpharma.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. hjp.hamdard.edu.pk [hjp.hamdard.edu.pk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Determining the Relative Response Factor of Sofosbuvir Impurity C: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methodologies and a detailed protocol for determining the Relative Response Factor (RRF) of Sofosbuvir Impurity C, the D-alanine diastereomer of Sofosbuvir.
Comparison of Analytical Methods for Sofosbuvir and Impurity Analysis
The separation and quantification of Sofosbuvir and its impurities are predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). These methods offer the necessary resolution to separate structurally similar compounds like diastereomers. Below is a comparison of typical chromatographic conditions reported in the literature that can serve as a starting point for method development for the analysis of Sofosbuvir and Impurity C.
| Parameter | Method 1 (HPLC) | Method 2 (HPLC) | Method 3 (UPLC) | Method 4 (UPLC) |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[2][3] | Kromasil C18, 4.6 x 250 mm, 5 µm[4] | Phenomenex Kinetex C18, 2.6 µm[5] | C18 Column[6][7] |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in water (50:50 v/v)[2][3] | Methanol: Water (75:25 v/v)[4] | Methanol: 0.1% Ortho-phosphoric acid in water (60:40 v/v), pH 3.5[5] | Acetonitrile and Buffer (Gradient)[6][7] |
| Flow Rate | 1.0 mL/min[2][3] | 1.0 mL/min[4] | 1.0 mL/min[5] | Not Specified |
| Detection | UV at 260 nm[2][3] | UV at 261 nm[4] | UV at 260 nm[5] | UV at 260 nm[6][7] |
| Primary Application | Estimation of Sofosbuvir and a phosphoryl impurity[2][3] | Quantitative estimation of Sofosbuvir in bulk and dosage forms[4] | Stability-indicating determination of Sofosbuvir[5] | Determination of Sofosbuvir in combination with other drugs[6][7] |
Experimental Protocol for RRF Determination of this compound
The following protocol outlines the steps to determine the RRF of this compound with respect to Sofosbuvir. This procedure is based on established principles of RRF determination and should be performed after developing a suitable chromatographic method that effectively separates Sofosbuvir and Impurity C.
Objective: To determine the Relative Response Factor (RRF) of this compound relative to Sofosbuvir using HPLC or UPLC with UV detection.
Materials:
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
HPLC/UPLC grade acetonitrile, methanol, and water
-
Reagent grade trifluoroacetic acid or ortho-phosphoric acid (or other suitable buffer components)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
An HPLC or UPLC system equipped with a UV detector
Procedure:
-
Chromatographic Method:
-
Select and optimize an HPLC or UPLC method capable of achieving baseline separation between Sofosbuvir and this compound. The methods outlined in the comparison table can be used as a starting point.
-
The method should be validated for specificity to ensure no interference from other components.
-
-
Preparation of Standard Solutions:
-
Sofosbuvir Stock Solution (A): Accurately weigh about 25 mg of Sofosbuvir Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).
-
Impurity C Stock Solution (B): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
-
-
Preparation of Linearity Solutions:
-
Prepare a series of at least five calibration standards for both Sofosbuvir and Impurity C, covering a range from the limit of quantification (LOQ) to approximately 120% of the expected impurity concentration.
-
For example, if the specification for Impurity C is 0.15%, prepare solutions at concentrations corresponding to 0.05%, 0.1%, 0.15%, 0.2%, and 0.25% of the nominal Sofosbuvir concentration.
-
To do this, dilute appropriate volumes of Stock Solution A and Stock Solution B.
-
-
Chromatographic Analysis:
-
Inject each of the linearity solutions in triplicate onto the chromatographic system.
-
Record the peak areas for Sofosbuvir and Impurity C in each chromatogram.
-
-
Data Analysis and RRF Calculation:
-
For both Sofosbuvir and Impurity C, plot a graph of peak area versus concentration.
-
Perform a linear regression analysis for each data set and determine the slope of the calibration curve.
-
The Response Factor (RF) for each compound is the slope of its calibration curve.
-
Calculate the Relative Response Factor (RRF) using the following formula:
RRF of Impurity C = (Slope of Impurity C) / (Slope of Sofosbuvir)
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linearity plots for both Sofosbuvir and Impurity C should be not less than 0.99.
-
The RRF value should be used for the quantification of Impurity C in routine analysis where the impurity standard is not used.
Workflow for RRF Determination
The following diagram illustrates the logical workflow for the determination of the Relative Response Factor.
References
Performance Verification of Analytical Methods for Sofosbuvir Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of impurities in the antiviral drug Sofosbuvir. The first method is based on a draft monograph from the International Pharmacopoeia, representing a compendial-style approach. The second is an alternative, validated RP-HPLC method published in peer-reviewed literature, offering a different analytical strategy. This objective comparison, supported by experimental data, aims to assist researchers and analytical scientists in selecting and verifying methods for quality control and drug development purposes.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance parameters of the Compendial-Style Method and the Alternative RP-HPLC Method.
Table 1: Chromatographic Conditions
| Parameter | Compendial-Style Method (International Pharmacopoeia Draft) | Alternative RP-HPLC Method |
| Column | Information not available in the draft | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2] |
| Mobile Phase | Information not available in the draft | 0.1% Trifluoroacetic acid in water: Acetonitrile (B52724) (50:50, v/v)[1][2] |
| Flow Rate | Information not available in the draft | 1.0 mL/min[1] |
| Detection | UV Spectrophotometry | UV at 260 nm[1][2] |
| Injection Volume | Information not available in the draft | 20 µL[1] |
| Elution Mode | Information not available in the draft | Isocratic[1][2] |
Table 2: Method Performance Characteristics
| Parameter | Compendial-Style Method (International Pharmacopoeia Draft) | Alternative RP-HPLC Method |
| Analyte(s) | Sofosbuvir and related substances | Sofosbuvir and Phosphoryl impurity[1] |
| Retention Time (Sofosbuvir) | Not specified | 3.674 min[1][2] |
| Retention Time (Impurity) | Not specified | 5.704 min (Phosphoryl impurity)[1][2] |
| Linearity Range (Sofosbuvir) | Not specified | 160-480 µg/mL[1][2] |
| Linearity Range (Impurity) | Not specified | 10-30 µg/mL (Phosphoryl impurity)[1][2] |
| Limit of Detection (LOD) - Impurity | Not specified | 0.03% (0.12 µg)[1] |
| Limit of Quantitation (LOQ) - Impurity | Not specified | 1.50% (0.375 µg)[1] |
| Precision (%RSD) | Not specified | 0.043 (for impurity)[1][2] |
Experimental Protocols: A Step-by-Step Guide
Compendial-Style Method (Based on International Pharmacopoeia Draft)
The draft monograph for Sofosbuvir tablets in The International Pharmacopoeia specifies the use of High-Performance Liquid Chromatography (HPLC) for the determination of related substances. However, the publicly available draft does not contain the detailed experimental protocol, including column specifications, mobile phase composition, and gradient or isocratic elution parameters. For official and validated information, it is essential to refer to the full, published monograph.
Alternative RP-HPLC Method
This method was developed for the estimation of Sofosbuvir and its process-related phosphoryl impurity in bulk and pharmaceutical dosage forms.[1]
1. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile in a 50:50 ratio.[1]
-
Standard Stock Solution: Accurately weigh and dissolve 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 mL of diluent.[1]
-
Working Standard Solution: Dilute 5 mL of the stock solution to 50 mL with the diluent to obtain a final concentration of 0.4 mg/mL of Sofosbuvir and 0.025 mg/mL of the phosphoryl impurity.[1]
2. Chromatographic System:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[1][2]
-
Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
3. System Suitability:
-
Inject the working standard solution and ensure the chromatographic system meets the required performance criteria, such as resolution, tailing factor, and theoretical plates, before proceeding with sample analysis.
4. Procedure:
-
Inject the diluent as a blank, followed by the working standard solution and the sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for Sofosbuvir and any impurities.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for the Compendial-Style Method.
Caption: Workflow for the Alternative RP-HPLC Method.
References
Head-to-head comparison of different C18 columns for Sofosbuvir impurity analysis
For Researchers, Scientists, and Drug Development Professionals
The analytical control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. For Sofosbuvir, a direct-acting antiviral agent for the treatment of Hepatitis C, ensuring the accurate detection and quantification of impurities is paramount for its safety and efficacy. The choice of the HPLC column, particularly the stationary phase, plays a pivotal role in achieving the desired separation of Sofosbuvir from its potential process-related impurities and degradation products.
This guide provides a comparative overview of different C18 reversed-phase HPLC columns that have been utilized for the analysis of Sofosbuvir impurities. While a definitive "best" column is dependent on the specific impurities of interest and the desired chromatographic performance, this comparison aims to provide a data-driven starting point for method development and column selection.
Performance Comparison of C18 Columns
The following tables summarize the specifications and reported performance of three commonly cited C18 columns in the literature for Sofosbuvir impurity analysis: the Agilent Eclipse XDB-C18, Waters X-Bridge BEH C18, and Kromasil 100 C18. It is important to note that the data presented is compiled from various studies, and therefore, the experimental conditions may not be identical. This should be considered when making direct comparisons.
Table 1: C18 Column Specifications
| Feature | Agilent Eclipse XDB-C18 | Waters X-Bridge BEH C18 | Kromasil 100 C18 |
| Particle Type | Porous Silica | Ethylene Bridged Hybrid (BEH) | Spherical Porous Silica |
| Particle Size (µm) | 5 | 2.5, 3.5, 5 | 3.5, 5, 10 |
| Pore Size (Å) | 80 | 130 | 100 |
| Endcapping | Double endcapped | Yes | Yes |
| pH Range | 2 - 9 | 1 - 12 | 1.5 - 9.5 |
| Carbon Load (%) | Not specified | ~17% | ~19% |
Table 2: Reported Chromatographic Performance for Sofosbuvir and Impurities
| Parameter | Agilent Eclipse XDB-C18[1][2] | Waters X-Bridge BEH C18[3] | Kromasil 100 C18[1] |
| Sofosbuvir Retention Time (min) | ~3.67 | Not explicitly stated, but good separation observed | ~54.28 (in a gradient method) |
| Impurity Retention Time(s) (min) | Phosphoryl impurity: ~5.70 | Degradation products well-separated from the main peak | Methyl ester impurity: ~36.31, Ethyl ester impurity: ~43.77 (in a gradient method) |
| Resolution (Rs) | > 2 between Sofosbuvir and phosphoryl impurity | Good separation of all peaks | Not specified |
| Tailing Factor (Tf) | < 1.5 for both peaks | Good peak shape reported | Not specified |
| Theoretical Plates (N) | > 2000 for both peaks | Not specified | Not specified |
Disclaimer: The data in Table 2 is sourced from different studies that may have employed varied experimental conditions (e.g., mobile phase composition, gradient profiles, flow rates). Therefore, this table should be used as a general guide and not as a direct head-to-head comparison.
Experimental Protocols
Below is a representative experimental protocol for the analysis of Sofosbuvir impurities using a C18 column, based on common methodologies found in the literature. This protocol can serve as a starting point for method development.
A. Chromatographic Conditions
-
HPLC System: A gradient HPLC system with a UV or PDA detector.
-
Column: Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
B. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Impurity Standard Solutions: Prepare individual or mixed standard solutions of known Sofosbuvir impurities in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or crush the tablet formulation in the mobile phase to achieve a target concentration similar to the standard solution. Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, Sofosbuvir can be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60 °C), base hydrolysis (e.g., 0.1 N NaOH at 60 °C), and oxidation (e.g., 3% H₂O₂ at room temperature). The stressed samples are then neutralized and diluted with the mobile phase before analysis.
Mandatory Visualization
Experimental Workflow for Sofosbuvir Impurity Analysis
Caption: A generalized workflow for the analysis of Sofosbuvir impurities using HPLC.
Conclusion
The selection of an appropriate C18 column is a critical step in the development of a robust and reliable method for Sofosbuvir impurity analysis. While the Agilent Eclipse XDB-C18, Waters X-Bridge BEH C18, and Kromasil 100 C18 have all been successfully employed, the optimal choice will depend on the specific separation requirements. The Waters X-Bridge BEH C18, with its extended pH stability, may offer greater flexibility in mobile phase optimization. The Agilent Eclipse XDB-C18 has demonstrated good performance for specific process impurities. The Kromasil 100 C18 is a widely used stationary phase with a long history of reliable performance.
It is recommended that researchers and scientists perform a column screening study with a selection of C18 and potentially other stationary phases (e.g., Phenyl-Hexyl) to identify the most suitable column for their specific Sofosbuvir sample and impurity profile. The experimental protocol provided in this guide can serve as a solid foundation for such a study. By systematically evaluating different columns and optimizing the chromatographic conditions, a sensitive, specific, and accurate method for Sofosbuvir impurity analysis can be developed and validated.
References
Assessing the impact of different mobile phase additives on the separation of Sofosbuvir isomers
The resolution of Sofosbuvir's diastereomers is a critical parameter in ensuring the quality and efficacy of this potent antiviral agent. The choice of mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) plays a pivotal role in achieving optimal separation. This guide provides a comparative assessment of different mobile phase additives, supported by experimental data from various studies, to aid researchers, scientists, and drug development professionals in method development and optimization.
Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, contains multiple chiral centers, leading to the potential presence of diastereomeric impurities. Regulatory agencies mandate the accurate quantification of these isomers. Achieving baseline separation between the active (S,R)-isomer and its potential diastereomers is a significant analytical challenge. Mobile phase additives are instrumental in modulating the interactions between the analytes and the stationary phase, thereby influencing retention, peak shape, and, most importantly, resolution.
Comparative Analysis of Mobile Phase Additives
The selection of an appropriate mobile phase additive is a critical step in the development of a robust HPLC method for the separation of Sofosbuvir and its isomers. Acidic additives are commonly employed to control the ionization of the analytes and improve peak shape. The following table summarizes chromatographic conditions and outcomes from different studies, each employing a distinct mobile phase additive. It is important to note that these results are collated from separate studies and do not represent a direct head-to-head comparison under identical conditions.
| Mobile Phase Additive | Concentration | Column | Mobile Phase Composition | Flow Rate (mL/min) | Analyte(s) | Retention Time (min) | Observations |
| Trifluoroacetic Acid (TFA) | 0.1% | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm | Water:Acetonitrile (50:50) | 1.0 | Sofosbuvir & Phosphoryl impurity | 3.674 (Sofosbuvir), 5.704 (Impurity) | Good resolution between the API and its impurity was reported.[1] |
| Trifluoroacetic Acid (TFA) | 0.6% (in water, pH 2.2) | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) | Gradient Elution: A: Buffer:Acetonitrile (95:5), B: Water:Methanol:Acetonitrile (20:30:50) | 1.0 | Sofosbuvir & Velpatasvir | ~46 (Sofosbuvir) | Provided good separation of impurities from each other and from the analyte. |
| Ortho-phosphoric Acid | 0.1% | Discovery C18 (150 mm x 4.6 mm, 5 µm) | Buffer:Acetonitrile (40:60) | 1.0 | Sofosbuvir & Velpatasvir | Not specified | Optimized method for the simultaneous quantification of Sofosbuvir and Velpatasvir. |
| Ortho-phosphoric Acid | 0.05% (to adjust pH to 2.4) | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (80:20) | 0.7 | Sofosbuvir | 4.35 | A simple and rapid method for the determination of Sofosbuvir in tablet dosage form. |
| Phosphate (B84403) Buffer | pH 3.5 | Kromosil C18 (150mm x 4.6 mm, 5mm) | Phosphate buffer:Acetonitrile (70:30) | 1.0 | Sofosbuvir & Velpatasvir | 2.404 (Sofosbuvir) | Simultaneous determination of Sofosbuvir and Velpatasvir in pharmaceutical dosage form. |
| Ammonium (B1175870) Formate (B1220265) Buffer | 5 mM (pH 3.5) | ZorbaxSB-C18 (4.6 × 50 mm, 5 μm) | Buffer:Acetonitrile (50:50) | 0.7 | Sofosbuvir & Daclatasvir | Not specified | A sensitive LC-MS/MS bioanalytical method for simultaneous determination. |
| Formic Acid | 0.1% (v/v) | Gemini 5µ C18, 50 x 4.6 mm | Water:Methanol (30:70) | 0.5 | Sofosbuvir | Not specified | UPLC-MS/MS method for the estimation of sofosbuvir from human plasma.[2] |
Discussion of Additives:
-
Trifluoroacetic Acid (TFA): A strong ion-pairing agent, TFA is widely used to improve peak shape and resolution of polar and ionizable compounds. It effectively suppresses the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing. However, TFA can suppress the signal in mass spectrometry (MS) detection and is not volatile, making it less ideal for LC-MS applications.
-
Formic Acid: As a volatile alternative to TFA, formic acid is highly compatible with MS detection.[3] While it is a weaker acid than TFA and may provide less ion-pairing strength, it is often sufficient to achieve good peak shapes for many compounds.[3] The choice between TFA and formic acid often depends on the detection method and the specific separation challenge.
-
Phosphoric Acid and Phosphate Buffers: These are non-volatile additives that provide excellent pH control and can lead to robust and reproducible separations. They are well-suited for UV-based detection methods. The buffering capacity helps to maintain a consistent ionization state of the analytes, which is crucial for stable retention times and symmetrical peaks.
-
Ammonium Formate/Acetate: These volatile buffers are ideal for LC-MS applications. They provide pH control while being compatible with the mass spectrometer's ionization source. The choice of the buffer salt can sometimes influence the separation selectivity.
Experimental Protocols
Below are detailed methodologies from selected studies to provide a practical reference for laboratory implementation.
Method 1: Using Trifluoroacetic Acid (TFA) [1]
-
Chromatographic System: Agilent HPLC with UV detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Temperature: Ambient.
-
Injection Volume: Not specified.
-
Sample Preparation: 400 mg of Sofosbuvir was dissolved in 100 mL of a 50:50 mixture of water and acetonitrile.
Method 2: Using Ortho-phosphoric Acid
-
Chromatographic System: Waters Alliance 2695 HPLC system.
-
Column: Discovery C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A 40:60 (v/v) mixture of 0.1% ortho-phosphoric acid buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Not specified.
-
Temperature: 30°C (column).
-
Injection Volume: 10 µL.
-
Sample Preparation: Not specified in detail.
Method 3: Using a Phosphate Buffer
-
Chromatographic System: Not specified.
-
Column: Kromosil C18 (150mm x 4.6 mm, 5mm).
-
Mobile Phase: A 70:30 (v/v) mixture of phosphate buffer (pH 3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Temperature: Not specified.
-
Injection Volume: Not specified.
-
Sample Preparation: Not specified in detail.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for developing an HPLC method for the separation of Sofosbuvir isomers, emphasizing the critical role of mobile phase additive selection.
Caption: Workflow for HPLC method development for Sofosbuvir isomer separation.
Conclusion
The choice of mobile phase additive is a critical factor in the successful separation of Sofosbuvir isomers. While trifluoroacetic acid and phosphoric acid-based modifiers are effective for achieving good resolution with UV detection, formic acid and volatile buffers like ammonium formate are preferable for LC-MS applications due to their volatility and reduced ion suppression effects. The optimal additive and its concentration must be determined empirically for a given column and set of chromatographic conditions. This guide provides a starting point for method development by summarizing the conditions and outcomes from various published methods, thereby facilitating a more informed and efficient approach to the analysis of Sofosbuvir and its related isomeric impurities.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Sofosbuvir Impurity C
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Sofosbuvir impurity C, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents several risks that necessitate careful handling.[1]
Hazard Summary:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Protective gloves: To prevent skin contact.
-
Protective clothing: To shield the body from accidental splashes.
-
Eye and face protection: To guard against serious eye irritation.
Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of respiratory tract irritation.[1]
Step-by-Step Disposal Protocol
The disposal of pharmaceutical impurities is regulated to prevent environmental contamination and ensure public health.[2][3] The following protocol outlines the necessary steps for the proper disposal of this compound, aligning with general principles of hazardous waste management.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Based on the SDS, this compound is classified as harmful and an irritant.[1] In the absence of specific guidance to the contrary, it should be managed as a hazardous chemical waste.
-
Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash. It must be collected in a designated, compatible, and properly labeled hazardous waste container.
Step 2: Container Selection and Labeling
-
Choose the Right Container: Use a leak-proof container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate. For solutions, ensure the container can handle the solvent used.
-
Label Clearly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the date when the waste was first added to the container.
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Follow Storage Guidelines: Keep the container sealed at all times, except when adding waste. The storage area should be away from drains and water courses to prevent environmental release in case of a spill.[1]
Step 4: Arrange for Licensed Disposal
-
Contact a Licensed Waste Hauler: The disposal of hazardous pharmaceutical waste must be handled by a licensed and reputable chemical waste disposal company. These companies are equipped to transport and dispose of such materials in accordance with federal and state regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4]
-
Provide Documentation: Be prepared to provide the waste hauler with the Safety Data Sheet for this compound.
-
Incineration is Preferred: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3][4]
Step 5: Documentation and Record Keeping
-
Maintain Records: Keep detailed records of the amount of this compound disposed of, the date of disposal, and the name of the licensed waste hauler. These records are essential for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and demonstrating a commitment to environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
